molecular formula C52H74Cl2O18 B1672665 Fidaxomicin CAS No. 873857-62-6

Fidaxomicin

カタログ番号: B1672665
CAS番号: 873857-62-6
分子量: 1058.0 g/mol
InChIキー: ZVGNESXIJDCBKN-UUEYKCAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fidaxomicin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of diarrhea caused by entericinfectionwith the bacteriumClostridioides difficile.
Certain bacterial enteric infections can be opportunistic infections(OIs) of HIV.
This compound is a novel macrolide antibiotic used in the treatment of diarrhea caused by Clostridioides (formerly Clostridium) difficile in adult and pediatric patients over the age of 6 months. This compound is a naturally-occurring 18-member macrocycle derived from fermentation. Because this compound contains an 18-membered lactone ring in its structure, it is referred to as a macrocyclic lactone antibiotic drug. The antibacterial activity of this compound is distinct from macrolides and rifamycins, as the bactericidal activity is time-dependent, and not concentration-dependent. This compound was the first macrocyclic lactone antibiotic with activity against C. difficile, and it displays a narrow spectrum of activity against gram-positive anaerobes. It mediates its potent bactericidal action on the bacteria by inhibiting the bacterial RNA synthase, thereby disrupting bacterial transcription. The minimum inhibitory concentration (MIC90) for this compound is four times less than that of [vancomycin], which was the primary drug of choice for C. difficile infection before the approval of this compound. Unlike vancomycin, however, this compound has a negligible effect on normal colonic microflora. The FDA initially approved this compound in May 2011 for the treatment of C. difficile-associated diarrhea in adult patients over the age of 18. Later that year in December, the drug was also approved by the European Medicine Agency. In June 2012, this compound was also granted approval by Health Canada. The approved indication of this compound was expanded by the FDA in January 2020 to include pediatric patients over the age of 6 months in the treatment population.
This compound is a Macrolide Antibacterial.
This compound is a semisynthetic macrolide antibiotic used to treat Clostridium difficile-associated diarrhea in adults. This compound has minimal systemic absorption and has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent, acute liver injury.
This compound has been reported in Actinoplanes deccanensis, Dactylosporangium aurantiacum, and Micromonospora echinospora with data available.
This compound is a narrow-spectrum, 18-membered macrolide antibiotic isolated from the actinomycete Dactylosporangium aurantiacum subsp. hamdenensis with potential antibacterial activity. Although the exact mechanism of action has yet to be fully elucidated, this compound may bind to and inhibit bacterial DNA-dependent RNA polymerase, thereby inhibiting the initiation of bacterial RNA synthesis. When orally administered, this agent is minimally absorbed into the systemic circulation, acting locally in the gastrointestinal tract. This compound appears to be active against pathogenic Gram-positive bacteria, such as clostridia, enterococci, and staphylococci, but does not appear to be active against other beneficial intestinal bacteria.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and has 4 approved indications.
A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.
has anti-infective activity;  no further info available 7/2004
See also: Erythromycin (related);  Sirolimus (related);  Tylosin (related) ... View More ...

特性

IUPAC Name

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGNESXIJDCBKN-UUEYKCAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1/C=C(/[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74Cl2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016415
Record name Fidaxomicin
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Molecular Weight

1058.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873857-62-6
Record name Fidaxomicin
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Record name Fidaxomicin [USAN:INN]
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Record name Fidaxomicin
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Record name (3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dihydroxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
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Record name FIDAXOMICIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fidaxomicin's Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidaxomicin, a first-in-class macrocyclic antibiotic, represents a significant advancement in the treatment of Clostridioides difficile infection (CDI). Its narrow spectrum of activity, targeting specific Gram-positive bacteria while sparing the gut microbiota, distinguishes it from broad-spectrum antibiotics. This technical guide provides an in-depth analysis of this compound's spectrum of activity against Gram-positive bacteria, detailing its mechanism of action, in vitro efficacy, and the methodologies used for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial RNA polymerase, a critical enzyme in the transcription process.[1] Unlike rifamycins, which also target RNA polymerase, this compound acts at an earlier stage of transcription initiation.[2] It binds to the DNA template-RNA polymerase complex, preventing the initial separation of DNA strands.[2][3] This action effectively halts the synthesis of messenger RNA (mRNA), leading to a cessation of protein production and ultimately, bacterial cell death.[1] The specificity of this compound for certain bacterial RNA polymerases, particularly the sigma (σ) subunit which differs among bacterial species, is thought to contribute to its narrow spectrum of activity.[2][3]

The following diagram illustrates the inhibitory action of this compound on bacterial transcription:

This compound's inhibition of bacterial transcription.

In Vitro Spectrum of Activity

This compound demonstrates potent activity against a narrow range of Gram-positive bacteria, most notably Clostridioides difficile. Its efficacy against other Gram-positive species, such as staphylococci and enterococci, is more moderate. The following tables summarize the in vitro activity of this compound, presenting Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: In Vitro Activity of this compound against Clostridioides difficile
Number of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
1323 (combined from 8 studies)≤0.001–1-0.5[4][5][6][7][8]
1010.032–1--[9]
--0.06 - 0.250.125 - 0.5[2]
-0.0078 - 2--[3]
Table 2: In Vitro Activity of this compound against Staphylococcus species
OrganismNumber of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Staphylococcus aureus-2–1648[10]
S. aureus (including MRSA)---8[5]
Coagulase-negative staphylococci (CoNS)-≤0.5 to 8--[10]
Staphylococcus epidermidis-1–4--[2]
Staphylococcus intermedius14--[2]
Table 3: In Vitro Activity of this compound against Enterococcus species
OrganismNumber of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Enterococcus spp.2151–8-4[10]
Enterococcus faecalis--22[10]
Enterococcus faecium-1–844[10]

This compound generally exhibits limited activity against Gram-negative bacteria and yeast.[5][7][8]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of this compound's in vitro activity is primarily conducted using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][11][12]

Agar Dilution Method (CLSI M11-A8)

This method involves the incorporation of serial twofold dilutions of this compound into an appropriate agar medium, followed by the inoculation of a standardized bacterial suspension.

1. Preparation of Antimicrobial Stock Solution:

  • This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[11]

2. Preparation of Agar Plates:

  • A basal medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and sterilized.[7]

  • The molten agar is cooled to 48-50°C.

  • Serial twofold dilutions of the this compound stock solution are added to separate aliquots of the molten agar to achieve the desired final concentrations.

  • The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

3. Inoculum Preparation:

  • Bacterial isolates are grown on an appropriate medium to obtain isolated colonies.

  • A suspension of the bacterial culture is prepared in a suitable broth, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The inoculum is then further diluted to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.

4. Inoculation:

  • The prepared agar plates are inoculated with the standardized bacterial suspension using a multipoint inoculator.

5. Incubation:

  • The inoculated plates are incubated under anaerobic conditions at 35-37°C for 48 hours for C. difficile.

6. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the agar dilution method:

MIC_Workflow Workflow for this compound MIC Determination via Agar Dilution. cluster_prep Preparation cluster_inoculum Inoculum cluster_testing Testing cluster_result Result A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B C Add Dilutions to Molten Agar B->C D Pour Agar Plates C->D H Inoculate Agar Plates D->H E Culture Bacterial Isolate F Prepare Standardized Suspension (0.5 McFarland) E->F G Dilute to Final Inoculum Concentration F->G G->H I Incubate Plates (Anaerobic, 48h) H->I J Read Plates for Growth I->J K Determine MIC J->K

Workflow for this compound MIC determination.

Mechanisms of Resistance

Resistance to this compound in C. difficile is primarily associated with mutations in the genes encoding the RNA polymerase subunits. Specifically, mutations in rpoB (encoding the β subunit) and rpoC (encoding the β' subunit) have been identified in resistant strains.[13] These mutations are thought to alter the binding site of this compound on the RNA polymerase, thereby reducing its inhibitory activity. Another potential mechanism involves a transcriptional regulator gene, marR.[14]

Conclusion

This compound is a potent, narrow-spectrum antibiotic with excellent in vitro activity against Clostridioides difficile. Its targeted mechanism of action, inhibiting bacterial RNA polymerase, and its minimal impact on the broader gut microbiota make it a valuable therapeutic option for CDI. While it demonstrates some activity against other Gram-positive organisms like staphylococci and enterococci, its primary clinical utility lies in the treatment of CDI. Understanding the spectrum of activity, mechanism of action, and methods for susceptibility testing is crucial for the effective clinical use and future development of this important antimicrobial agent.

References

An In-depth Technical Guide to the Molecular Target and Binding Site of Fidaxomicin on Bacterial RNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fidaxomicin, a narrow-spectrum macrocyclic antibiotic, is a potent inhibitor of bacterial transcription, a fundamental process for bacterial survival. Its remarkable efficacy against Clostridioides difficile has positioned it as a frontline treatment for C. difficile infection (CDI). This technical guide provides a comprehensive overview of the molecular interactions between this compound and its target, the bacterial DNA-dependent RNA polymerase (RNAP). Through a detailed examination of structural biology data, biochemical assays, and resistance mechanisms, this document elucidates the precise binding site and the inhibitory mechanism of this compound, offering critical insights for the development of next-generation antibiotics.

The Molecular Target: Bacterial RNA Polymerase

This compound exerts its bactericidal activity by specifically targeting the bacterial RNA polymerase, the multi-subunit enzyme responsible for transcribing genetic information from DNA to RNA.[1][2] The bacterial RNAP core enzyme is a complex composed of five subunits: two alpha (α), one beta (β), one beta-prime (β'), and one omega (ω) subunit. This complex associates with a sigma (σ) factor to form the holoenzyme, which is capable of recognizing and binding to specific promoter sequences on the DNA to initiate transcription.[3]

This compound's mechanism is distinct from that of other classes of RNAP inhibitors, such as the rifamycins, which bind to a different site on the β subunit and block the elongation phase of transcription.[1][4] In contrast, this compound inhibits the initiation stage of transcription.[1][3]

The Binding Site of this compound on RNAP

High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM), have been instrumental in precisely defining the this compound binding site on bacterial RNAP. These studies have revealed a unique binding pocket located at the base of the RNAP "clamp," a mobile element of the enzyme that must open to allow DNA to enter the active site cleft and then close to ensure processive transcription.[4][5]

The this compound binding site is a complex interface formed by residues from both the β and β' subunits of the RNAP.[5][6] Key structural components of RNAP that are critical for this compound binding include the β clamp, the β' switch 2 (SW2), β switch 3 (SW3), β switch 4 (SW4), the β' zinc-binding domain (ZBD), and the β' lid.[6]

Key Interacting Residues:

Structural analyses of this compound in complex with RNAP from both Mycobacterium tuberculosis and Clostridioides difficile have identified specific amino acid residues that form critical interactions with the antibiotic. These interactions include hydrogen bonds, salt bridges, and hydrophobic interactions.

  • In C. difficile RNAP (PDB ID: 7L7B):

    • β subunit: R1121, V1143[6][7]

    • β' subunit: K84, K86, R89, D237, R326[6]

    • σ subunit: H294[6]

The interaction is further stabilized by a cation-π interaction between the dichloroorsellinate moiety of this compound and arginine residues in the β' subunit, such as R89 in C. difficile RNAP.[6][8] The presence of specific residues, such as β'K84 in C. difficile, is a key determinant of this compound's narrow-spectrum activity, as this residue is absent in many gut commensal bacteria.[9][10]

Mechanism of Action: Trapping an Open-Clamp Conformation

This compound's binding to the base of the RNAP clamp induces a significant conformational change, effectively trapping the clamp in an open state.[4][5] This "molecular doorstop" mechanism prevents the clamp from closing around the DNA, which is an essential step for the formation of a stable open promoter complex (RPo) and the initiation of RNA synthesis.[3][5] By locking the clamp in an open conformation, this compound precludes the initial separation of DNA strands, a prerequisite for transcription.[1][3]

dot

Fidaxomicin_Mechanism_of_Action This compound's Mechanism of Action cluster_RNAP Bacterial RNA Polymerase (RNAP) cluster_Transcription Transcription Initiation RNAP_Holoenzyme RNAP Holoenzyme (α₂ββ'ωσ) Open_Clamp Open Clamp Conformation RNAP_Holoenzyme->Open_Clamp Dynamic Equilibrium Closed_Clamp Closed Clamp Conformation Open_Clamp->Closed_Clamp Clamp Closing DNA_Binding Promoter DNA Binding Closed_Clamp->DNA_Binding RPo_Formation Open Promoter Complex (RPo) Formation DNA_Binding->RPo_Formation RNA_Synthesis RNA Synthesis Initiation RPo_Formation->RNA_Synthesis This compound This compound This compound->Open_Clamp Binds and Stabilizes

Caption: this compound binds to and stabilizes the open conformation of the RNAP clamp, preventing its closure and subsequent steps in transcription initiation.

Quantitative Data

Table 1: Inhibitory Activity of this compound
Organism/EnzymeAssay TypeValueReference(s)
Clostridioides difficileMIC900.125 - 0.5 µg/mL[1]
Mycobacterium tuberculosis RNAPIC50~0.3 µM[5]
Escherichia coli RNAPIC50~8 µM[5]
Thermus thermophilus RNAPIC50~200 µM[5]
Table 2: this compound Resistance Mutations in C. difficile
RNAP SubunitMutationFold Increase in MICReference(s)
β (rpoB)V1143D>256[6]
β (rpoB)V1143F>32[6]
β (rpoB)V1143G32[6]
β (rpoB)V1143L>32[6]
β (rpoB)R1121G>32[6]
β (rpoB)Q1074K>32[6]
β' (rpoC)R89G>32[6]
β' (rpoC)D237Y>32[6]

Experimental Protocols

Purification of Recombinant C. difficile RNA Polymerase

This protocol is a synthesized methodology based on the approaches described by Cao et al., 2022.

dot

RNAP_Purification_Workflow C. difficile RNAP Purification Workflow Start Start Co-expression Co-expression of RNAP Subunits (α, β, β', ω) in E. coli Start->Co-expression Cell_Lysis Cell Lysis (Sonication) Co-expression->Cell_Lysis PEI_Precipitation Polyethyleneimine (PEI) Precipitation Cell_Lysis->PEI_Precipitation Ammonium_Sulfate_Cut Ammonium Sulfate Precipitation PEI_Precipitation->Ammonium_Sulfate_Cut Ni_NTA Ni-NTA Affinity Chromatography Ammonium_Sulfate_Cut->Ni_NTA Heparin_Chromatography Heparin Affinity Chromatography Ni_NTA->Heparin_Chromatography Ion_Exchange Anion Exchange Chromatography (Mono Q) Heparin_Chromatography->Ion_Exchange Size_Exclusion Size Exclusion Chromatography Ion_Exchange->Size_Exclusion Purity_Assessment Purity Assessment (SDS-PAGE) Size_Exclusion->Purity_Assessment End Purified RNAP Purity_Assessment->End

Caption: A generalized workflow for the purification of recombinant C. difficile RNA polymerase.

  • Co-expression of RNAP Subunits: The genes for the C. difficile RNAP subunits (α, β, β', and ω), often with a His-tag on one subunit for affinity purification, are cloned into an expression vector and co-expressed in an E. coli expression strain.

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication on ice.

  • Polyethyleneimine (PEI) Precipitation: Nucleic acids are precipitated by the slow addition of PEI solution, followed by centrifugation.

  • Ammonium Sulfate Precipitation: The RNAP is precipitated from the supernatant by the addition of ammonium sulfate.

  • Affinity Chromatography (Ni-NTA): The resuspended pellet is loaded onto a Ni-NTA resin. The column is washed, and the His-tagged RNAP is eluted with an imidazole gradient.

  • Heparin Affinity Chromatography: The eluate from the Ni-NTA column is applied to a heparin affinity column to further purify the RNAP.

  • Ion-Exchange Chromatography: Anion exchange chromatography (e.g., Mono Q) is used to separate the RNAP from remaining contaminants.

  • Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to obtain a homogenous preparation of the RNAP complex.

  • Purity Assessment: The purity of the final RNAP preparation is assessed by SDS-PAGE.

In Vitro Transcription Assay

This protocol is a generalized procedure based on methods described in the literature for assessing RNAP inhibition by this compound.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer, a DNA template with a known promoter, and ribonucleoside triphosphates (rNTPs), including one radiolabeled rNTP (e.g., [α-32P]UTP).

  • Enzyme and Inhibitor Incubation: Pre-incubate the purified RNAP holoenzyme with varying concentrations of this compound (or vehicle control) at 37°C.

  • Transcription Initiation: Initiate the transcription reaction by adding the DNA template to the enzyme-inhibitor mixture.

  • Transcription Reaction: Allow the reaction to proceed at 37°C for a defined period.

  • Reaction Quenching: Stop the reaction by adding a stop solution (e.g., formamide with EDTA).

  • Product Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: Visualize the radiolabeled transcripts by autoradiography and quantify the band intensities to determine the extent of inhibition at each this compound concentration. Calculate the IC50 value.

Cryo-Electron Microscopy of this compound-RNAP Complex

This is a synthesized high-level workflow based on the methodologies of Lin et al., 2018, and Cao et al., 2022.

dot

CryoEM_Workflow Cryo-EM Workflow for this compound-RNAP Complex Start Start Complex_Formation Formation of this compound-RNAP Complex Start->Complex_Formation Grid_Preparation Cryo-EM Grid Preparation (Vitrification) Complex_Formation->Grid_Preparation Data_Collection Data Collection (Cryo-Electron Microscope) Grid_Preparation->Data_Collection Image_Processing Image Processing (Particle Picking, 2D Classification) Data_Collection->Image_Processing 3D_Reconstruction 3D Reconstruction and Refinement Image_Processing->3D_Reconstruction Model_Building Atomic Model Building and Validation 3D_Reconstruction->Model_Building End High-Resolution Structure Model_Building->End

Caption: A simplified workflow for determining the structure of the this compound-RNAP complex using cryo-EM.

  • Complex Formation: Purified RNAP holoenzyme is incubated with an excess of this compound to ensure saturation of the binding site.

  • Grid Preparation: A small volume of the complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection: The vitrified grids are loaded into a cryo-electron microscope, and a large dataset of images (micrographs) is collected.

  • Image Processing: Individual particle images are computationally selected from the micrographs and subjected to 2D classification to select for high-quality particles.

  • 3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using the individual particle images.

  • Model Building and Validation: An atomic model of the this compound-RNAP complex is built into the final 3D density map and validated against the experimental data.

Conclusion

The molecular characterization of the this compound binding site on bacterial RNA polymerase provides a detailed blueprint for understanding its potent and narrow-spectrum antibacterial activity. The unique mechanism of trapping the RNAP clamp in an open conformation represents a valuable paradigm for antibiotic design. The wealth of structural and biochemical data, coupled with insights from resistance mutations, offers a solid foundation for the structure-based design of novel this compound derivatives with improved properties, such as enhanced solubility, broader spectrum, or the ability to overcome potential resistance. This in-depth knowledge is crucial for the continued development of effective therapies against challenging bacterial pathogens.

References

The Dawn of a New Antibiotic Class: A Technical Deep Dive into the Original 1975 Discovery of Fidaxomicin (Lipiarmycin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal 1975 discovery of fidaxomicin, originally named lipiarmycin. We will delve into the initial isolation of the producing microorganism, the fermentation and purification processes, the early characterization of its physicochemical and biological properties, and the initial elucidation of its mechanism of action. This document is intended to serve as a comprehensive technical resource, providing detailed experimental protocols and quantitative data from the foundational research that introduced this important class of antibiotics.

Introduction

In 1975, a team of scientists from the Lepetit Group in Milan, Italy, reported the discovery of a new antibiotic, lipiarmycin, produced by a novel actinomycete species.[1][2] This discovery was detailed in a series of three papers that described the producing strain, the isolation and characterization of the compound, and its mechanism of action. Lipiarmycin, later identified as this compound, represented a new class of macrocyclic antibiotics with potent activity against Gram-positive bacteria. This document revisits that original work, presenting the data and methods as they were first described.

The Producing Microorganism: Actinoplanes deccanensis

The journey of this compound began with the isolation of a new actinomycete strain from a soil sample. Based on its morphological and physiological characteristics, the producing organism was classified as a new species and named Actinoplanes deccanensis nov. sp.[1]

Key characteristics of Actinoplanes deccanensis as described in the original 1975 publication include its colony morphology, the presence of globose sporangia with motile spores, the absence of aerial mycelium, and the presence of meso-diaminopimelic acid (meso-DAP) in its cell wall.[1]

Fermentation and Isolation

The production of lipiarmycin was achieved through submerged fermentation of Actinoplanes deccanensis. While the original 1975 publication by Parenti et al. described the fermentation medium as an "organic complex medium containing NaCl," a corresponding patent from the same research group provides more specific details.

Experimental Protocol: Fermentation

The fermentation process for producing lipiarmycin was carried out under the following conditions:

  • Producing Strain: Actinoplanes deccanensis

  • Incubation Temperature: 28-30°C

  • Cultivation: Aerobic with stirring

  • Fermentation Time: Maximum antibiotic activity was observed between 72 and 96 hours. The antibiotic production begins at the end of the trophophase and continues, albeit at a decreasing rate, during the idiophase.[1]

While the exact composition of the original 1975 fermentation medium is not detailed in the available literature, subsequent patents for lipiarmycin production provide examples of suitable media. A typical seed medium might contain glucose, soybean cake powder, beef extract, yeast powder, peptone, sodium chloride, and calcium carbonate, with a pH of 7.0-7.2. The fermentation medium could consist of maltodextrin, glucose, soybean cake powder, yeast powder, corn steep liquor, ammonium sulfate, magnesium sulfate heptahydrate, calcium carbonate, and vitamin B1.

Experimental Protocol: Isolation and Purification

The isolation and purification of lipiarmycin from the fermentation broth was a multi-step process designed to extract and purify the active compound. A German patent filed by the discovering group outlines the following procedure:

  • Extraction: The culture broth was extracted with a water-immiscible organic solvent, such as a lower halogenated hydrocarbon or a C1-C4 alkanol.

  • Concentration and Precipitation: The organic solvent containing the extracted lipiarmycin was concentrated to approximately 1/20th to 1/40th of its original volume. Upon standing, the crude lipiarmycin precipitated from the concentrated extract.

  • Chromatography: The crude product was dissolved in a 90:10 mixture of chloroform and methanol and subjected to column chromatography on silica gel, using the same solvent mixture as the eluent.

  • Recrystallization: The purified lipiarmycin from the chromatography step was dissolved in a minimal amount of methanol. Diethyl ether was added, and the solution was warmed to 40°C. Petroleum ether was then added until the solution became slightly opaque. After standing for 24 hours at 3-6°C, pure lipiarmycin precipitated.

The reported yield from this process was approximately 11 grams of lipiarmycin from 10 liters of culture fluid.

Physicochemical and Biological Characterization

The initial characterization of lipiarmycin in 1975 provided the first insights into its chemical nature and biological activity.

Physicochemical Properties

The early investigations established the following physicochemical properties for lipiarmycin:

PropertyDescription
Molecular Formula C52-54H74-76Cl2O19
Molecular Weight 1073-1099

Later studies would go on to elucidate the full structure of lipiarmycin, revealing it to be an 18-membered macrolactone.

Biological Activity: In Vitro Antibacterial Spectrum

Lipiarmycin demonstrated potent activity against a range of Gram-positive bacteria. The minimal inhibitory concentrations (MICs) were determined using a serial dilution method in Penassay broth.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.05 - 0.2
Staphylococcus aureus (Penicillin-resistant)0.05 - 0.2
Streptococcus pyogenes0.01 - 0.05
Streptococcus faecalis0.2 - 1.0
Bacillus subtilis0.01 - 0.05
Clostridium perfringens0.05 - 0.2

Lipiarmycin was found to be less active against Gram-negative bacteria and had no activity against fungi.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

One of the most significant findings of the initial research was the elucidation of lipiarmycin's mechanism of action. It was discovered to be a potent inhibitor of bacterial RNA synthesis.

Experimental Protocol: In Vitro RNA Polymerase Assay

The effect of lipiarmycin on RNA synthesis was investigated using a cell-free system with purified DNA-dependent RNA polymerase from Bacillus subtilis and Escherichia coli. The assay mixture typically contained:

  • Buffer (e.g., Tris-HCl)

  • Dithiothreitol (DTT)

  • A divalent cation (e.g., MgCl2)

  • DNA template

  • Four ribonucleoside triphosphates (ATP, GTP, CTP, and a radiolabeled UTP, such as [14C]UTP)

  • RNA polymerase enzyme

The reaction was initiated by the addition of the enzyme and incubated at 37°C. The amount of synthesized RNA was quantified by measuring the incorporation of the radiolabeled UTP into acid-precipitable material.

Key Findings on the Mechanism of Action

The in vitro studies revealed that lipiarmycin:

  • Specifically inhibits RNA synthesis in susceptible bacteria.[3]

  • Caused a 50% inhibition of DNA-dependent RNA polymerase from B. subtilis at a concentration of 0.6 µg/mL.[4]

  • Inhibited the RNA polymerase from E. coli with a 50% inhibitory concentration of 5-8 µg/mL.[4]

  • Acts at the initiation stage of transcription by preventing the formation of a stable complex between RNA polymerase and DNA. It was observed that the antibiotic was only effective if added before the enzyme and DNA had associated.[4]

Visualizing the Discovery and Mechanism

To better illustrate the workflow and the proposed mechanism of action from the 1975 research, the following diagrams are provided.

Experimental Workflow

G cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_characterization Characterization cluster_moa Mechanism of Action A_deccanensis Actinoplanes deccanensis Inoculum Fermentation Submerged Fermentation (72-96 hours, 28-30°C) A_deccanensis->Fermentation Extraction Solvent Extraction Fermentation->Extraction Concentration Concentration & Precipitation Extraction->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Physicochemical Physicochemical Analysis (Molecular Formula, MW) Recrystallization->Physicochemical Biological Biological Assays (MIC determination) Recrystallization->Biological RNA_Polymerase_Assay In Vitro RNA Polymerase Assay Biological->RNA_Polymerase_Assay

Caption: Experimental workflow for the discovery of lipiarmycin in 1975.

Proposed Mechanism of Action

G cluster_transcription Bacterial Transcription Initiation cluster_inhibition Inhibition by Lipiarmycin RNAP RNA Polymerase Open_Complex Open Promoter Complex RNAP->Open_Complex + DNA DNA Template DNA->Open_Complex + RNA RNA Synthesis Open_Complex->RNA Lipiarmycin Lipiarmycin Lipiarmycin->Inhibition

References

Fidaxomicin's Inhibition of Transcription Initiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fidaxomicin, a first-in-class macrocyclic antibiotic, exhibits potent bactericidal activity against Clostridioides difficile, the primary causative agent of antibiotic-associated diarrhea. Its unique mechanism of action, targeting the essential process of bacterial transcription, distinguishes it from many other classes of antibiotics. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory action on transcription initiation. We will delve into the structural basis of its interaction with bacterial RNA polymerase (RNAP), present quantitative data on its inhibitory potency, and detail the key experimental protocols used to elucidate its mechanism. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

This compound is an 18-membered macrocyclic lactone antibiotic produced by the actinomycete Dactylosporangium aurantiacum.[1] Approved for the treatment of C. difficile infection (CDI), its narrow spectrum of activity minimizes disruption to the normal gut microbiota, a significant advantage over broad-spectrum antibiotics.[2] The primary molecular target of this compound is the bacterial DNA-dependent RNA polymerase (RNAP), the central enzyme responsible for transcribing genetic information from DNA to RNA.[3] Unlike the rifamycin class of antibiotics, which also target RNAP, this compound employs a distinct mechanism that inhibits an early step in the transcription initiation pathway.[4] This unique mode of action contributes to its efficacy and lack of cross-resistance with rifamycins.[4]

Mechanism of Action: Inhibition of Open Promoter Complex Formation

Bacterial transcription initiation is a multi-step process that begins with the binding of the RNAP holoenzyme (composed of the core enzyme and a sigma factor) to a promoter region on the DNA. This initial binding forms a closed promoter complex (RPc). Subsequently, the RNAP unwinds the DNA duplex to form a transcription bubble, creating the open promoter complex (RPo), which is competent for RNA synthesis.[5]

This compound exerts its inhibitory effect by preventing the transition from the closed promoter complex to the open promoter complex.[5][6] It binds to the RNAP-DNA complex and blocks the initial separation of DNA strands required for the formation of the transcription bubble.[2][5] This action effectively halts the transcription process before the synthesis of messenger RNA can begin.[7]

Structural Insights: Trapping the RNAP Clamp in an Open Conformation

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the interaction between this compound and bacterial RNAP.[8][9] These studies revealed that this compound binds to a site at the base of the RNAP "clamp," a mobile structural element of the enzyme.[8][9] The RNAP clamp must close over the DNA to ensure the stability of the transcription elongation complex.

This compound's binding to this hinge region effectively acts as a "doorstop," trapping the clamp in an open conformation.[10] This open-clamp state is incompatible with the stable binding and unwinding of promoter DNA, thus preventing the formation of the open promoter complex.[8][9] Single-molecule fluorescence resonance energy transfer (smFRET) experiments have confirmed that this compound stabilizes this open-clamp state of RNAP in solution.[1]

The binding site of this compound is distinct and does not overlap with that of the rifamycins, which bind within the DNA/RNA channel of RNAP.[9] This explains the lack of cross-resistance between these two classes of RNAP inhibitors.[4]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC) are key parameters used to assess its activity.

Table 1: In Vitro Inhibitory Concentrations of this compound
ParameterTargetValueReference(s)
IC50 Mycobacterium tuberculosis RNAP0.3 µM[1]
Escherichia coli RNAP8 µM[1]
Thermus sp. RNAP200 µM[1]
MIC90 Clostridioides difficile0.125 - 0.5 µg/mL[1]

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a combination of biochemical and biophysical techniques. Below are detailed methodologies for the key experiments cited.

In Vitro Transcription Assay

This assay directly measures the ability of this compound to inhibit RNA synthesis from a DNA template.

Objective: To determine the concentration-dependent inhibition of transcription by this compound.

Materials:

  • Purified bacterial RNAP holoenzyme

  • Linear DNA template containing a strong promoter (e.g., λPR promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • [α-32P]-UTP (for radiolabeling of transcripts)

  • This compound stock solution (in DMSO)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 100 mM KCl, 1 mM DTT, 100 µg/mL BSA)

  • Stop solution (e.g., formamide loading buffer)

  • Polyacrylamide gel (denaturing) and electrophoresis apparatus

  • Phosphorimager system

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing transcription buffer, the DNA template, and varying concentrations of this compound (and a DMSO-only control).

  • Enzyme Addition: Add the RNAP holoenzyme to each tube and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for the formation of promoter complexes.

  • Initiation of Transcription: Start the transcription reaction by adding a mixture of all four rNTPs, including [α-32P]-UTP.

  • Reaction Incubation: Incubate the reactions at 37°C for a specified time (e.g., 10 minutes) to allow for the synthesis of RNA transcripts.

  • Termination: Stop the reactions by adding an equal volume of stop solution.

  • Electrophoresis: Denature the samples by heating and then separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: Visualize the transcripts using a phosphorimager and quantify the band intensities. The percentage of inhibition at each this compound concentration is calculated relative to the no-drug control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Potassium Permanganate (KMnO4) Footprinting

This technique is used to identify regions of single-stranded DNA, such as those present in the transcription bubble of the open promoter complex.

Objective: To demonstrate that this compound prevents the formation of the transcription bubble.

Materials:

  • End-labeled DNA fragment containing the promoter of interest

  • Purified RNAP holoenzyme

  • This compound

  • Potassium permanganate (KMnO4) solution

  • Piperidine

  • DNA purification reagents

  • Sequencing gel apparatus

Procedure:

  • Complex Formation: Incubate the end-labeled DNA fragment with RNAP holoenzyme in the presence and absence of this compound to allow for the formation of promoter complexes.

  • KMnO4 Treatment: Add KMnO4 to the reactions and incubate for a short period. KMnO4 preferentially modifies thymine residues in single-stranded DNA.[5]

  • Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., β-mercaptoethanol).

  • DNA Purification: Purify the DNA from the reaction mixture.

  • Piperidine Cleavage: Treat the purified DNA with piperidine, which cleaves the DNA backbone at the sites of modified thymines.[5]

  • Gel Electrophoresis: Separate the resulting DNA fragments on a sequencing gel alongside a DNA sequencing ladder to precisely map the cleavage sites.

  • Analysis: In the absence of this compound, a pattern of cleavage will be observed in the promoter region corresponding to the transcription bubble. In the presence of this compound, this cleavage pattern will be absent or significantly reduced, indicating that the DNA remains double-stranded.[5]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is used to determine the high-resolution three-dimensional structure of the RNAP-fidaxomicin complex.

Objective: To visualize the binding site of this compound on RNAP and understand the structural basis of its inhibitory mechanism.

Materials:

  • Highly purified and concentrated RNAP holoenzyme

  • This compound

  • Cryo-EM grids

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Transmission electron microscope equipped with a direct electron detector

Procedure:

  • Complex Formation: Incubate the purified RNAP holoenzyme with an excess of this compound to ensure saturation of the binding sites.

  • Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the native structure of the complex.

  • Data Collection: The frozen grids are loaded into the transmission electron microscope, and a large number of images (micrographs) are collected.

  • Image Processing and 3D Reconstruction: The individual particle images from the micrographs are computationally extracted, aligned, and classified. A high-resolution 3D map of the RNAP-fidaxomicin complex is then reconstructed from the 2D particle images.

  • Model Building and Analysis: An atomic model of the complex is built into the 3D map, allowing for the precise identification of the this compound binding site and its interactions with the amino acid residues of RNAP.

Single-Molecule FRET (smFRET)

smFRET is a powerful technique to study the conformational dynamics of macromolecules in real-time.

Objective: To monitor the effect of this compound on the conformational dynamics of the RNAP clamp.

Materials:

  • Purified RNAP with fluorescent dyes (a donor and an acceptor) specifically attached to the clamp and another part of the enzyme.

  • This compound

  • Total internal reflection fluorescence (TIRF) microscope

Procedure:

  • RNAP Labeling: Site-specific labeling of RNAP with a FRET donor-acceptor pair is achieved through genetic code expansion and click chemistry or other bioconjugation methods. The dyes are positioned such that the distance between them changes with the opening and closing of the clamp.

  • Immobilization: The labeled RNAP molecules are immobilized on a microscope slide.

  • Data Acquisition: The immobilized molecules are excited with a laser, and the fluorescence emission from both the donor and acceptor dyes is recorded over time using a sensitive camera.

  • Analysis: The FRET efficiency, which is dependent on the distance between the dyes, is calculated for individual molecules. In the absence of this compound, fluctuations in FRET efficiency are observed, corresponding to the opening and closing of the clamp. Upon addition of this compound, the FRET efficiency stabilizes at a low value, indicating that the clamp is locked in the open conformation.[1]

Visualizing the Mechanism and Workflows

Signaling Pathway: this compound's Inhibition of Transcription Initiation

Fidaxomicin_Mechanism cluster_transcription Bacterial Transcription Initiation RNAP RNAP Holoenzyme RPc Closed Promoter Complex (RPc) RNAP->RPc + Promoter Promoter Promoter DNA Promoter->RPc RPo Open Promoter Complex (RPo) RPc->RPo DNA Unwinding RNA RNA Transcript RPo->RNA RNA Synthesis This compound This compound This compound->Inhibition Inhibition->RPc Prevents transition KMnO4_Workflow start Start: End-labeled DNA + RNAP complex_formation Incubate to form promoter complexes start->complex_formation add_fdx Add this compound (or control) complex_formation->add_fdx kmno4_treatment Treat with KMnO4 (modifies single-stranded T) add_fdx->kmno4_treatment quench_purify Quench reaction and purify DNA kmno4_treatment->quench_purify piperidine_cleavage Cleave at modified sites with piperidine quench_purify->piperidine_cleavage gel_electrophoresis Separate fragments by sequencing gel electrophoresis piperidine_cleavage->gel_electrophoresis analysis Analyze footprint: - Control shows bubble - FDX shows no bubble gel_electrophoresis->analysis Clamp_Dynamics cluster_RNAP RNAP Clamp Conformation Open Open Clamp Closed Closed Clamp Open->Closed Conformational Equilibrium DNA_Binding Stable DNA Binding & Promoter Unwinding Closed->DNA_Binding This compound This compound This compound->Open Binds and Traps This compound->Closed Prevents Closure Transcription Transcription Initiation DNA_Binding->Transcription

References

Fidaxomicin bactericidal versus bacteriostatic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Bactericidal Properties of Fidaxomicin against Clostridioides difficile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class macrocyclic antibiotic approved for the treatment of Clostridioides difficile infection (CDI). A critical aspect of its therapeutic profile is its classification as a bactericidal agent, distinguishing it from the bacteriostatic activity of vancomycin, a common comparator. This guide provides a detailed examination of the evidence supporting this compound's bactericidal nature, its unique mechanism of action, its effects on key virulence factors, and the experimental methodologies used to characterize its activity.

Defining Bactericidal vs. Bacteriostatic Activity

The distinction between bactericidal and bacteriostatic is determined in vitro and is crucial for understanding an antibiotic's potential clinical efficacy.

  • Bacteriostatic agents inhibit the growth and replication of bacteria, relying on the host's immune system to clear the infection.[1][2]

  • Bactericidal agents actively kill bacteria.[1][2] An antibiotic is typically classified as bactericidal if it produces a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum over a 24-hour period in time-kill assays.[3][4] Another metric is the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[1]

Mechanism of Action of this compound

This compound and its primary active metabolite, OP-1118, exert their bactericidal effect through a distinct mechanism: the inhibition of bacterial RNA polymerase (RNAP).[5][6][7] This action is highly specific to bacterial RNAP and occurs at a different site than that targeted by rifamycins.[5][8]

The process involves:

  • Binding to the RNAP-DNA Complex: this compound binds to the "switch region" of the bacterial RNA polymerase.[9]

  • Inhibition of Transcription Initiation: This binding prevents the initial separation of the DNA strands, a critical step required to form the open promoter complex.[5][9]

  • Halting mRNA Synthesis: By blocking the transcription process at its earliest stage, this compound prevents the synthesis of messenger RNA (mRNA), which is essential for producing proteins necessary for bacterial survival and replication, ultimately leading to cell death.[9]

This targeted action contributes to its narrow spectrum of activity, which is largely specific to C. difficile while sparing much of the normal gut microbiota.[5][6][9]

Fidaxomicin_Mechanism DNA Bacterial DNA Complex Closed RNAP-DNA Complex DNA->Complex RNAP RNA Polymerase (RNAP) RNAP->Complex OpenComplex Open Promoter Complex Complex->OpenComplex DNA Strand Separation mRNA mRNA Synthesis OpenComplex->mRNA Proteins Essential Proteins mRNA->Proteins CellDeath Bacterial Cell Death This compound This compound This compound->Complex Binds to Switch Region

This compound's inhibition of bacterial RNA polymerase.

Quantitative In Vitro Evidence of Bactericidal Activity

Extensive in vitro studies have demonstrated this compound's bactericidal properties against a wide range of C. difficile isolates, including hypervirulent strains.

Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This compound consistently exhibits low MIC values against C. difficile, indicating high potency. The MIC90 (the concentration required to inhibit 90% of isolates) is typically well below the high fecal concentrations achieved with oral administration.[5][8][10]

AntibioticOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Source(s)
This compound C. difficile≤0.001 – 1.0Not consistently reported0.125 - 0.5[10][11]
Vancomycin C. difficile0.5 - 4.0Not consistently reported2.0[12]
Metronidazole C. difficile0.125 - 8.0Not consistently reported8.0[12]
Time-Kill Kinetic Assays

Time-kill assays provide the most direct evidence of bactericidal activity. Studies consistently show that this compound achieves a rapid and significant reduction in C. difficile colony-forming units (CFU/mL).

C. difficile StrainThis compound Conc.Time (hours)Mean Log10 Reduction (CFU/mL)ClassificationSource(s)
ATCC 432554x MIC48>3Bactericidal[13][14]
Clinical BI (ORG 1687)4x MIC48≥3Bactericidal[13][14]
Clinical BI (ORG 1698)2x MIC48~1-[13][14]
Mutant (ORG 919)4x MIC48>3Bactericidal[13]
Vancomycin (comparator)4x MIC48~1-2Bacteriostatic[13]

As shown in the table, this compound at 4x its MIC reduces bacterial counts by ≥3 logs within 48 hours for multiple strains, meeting the formal definition of bactericidal activity.[14] In contrast, vancomycin demonstrates a much slower and less pronounced killing effect under the same conditions.[13]

Bactericidal_vs_Bacteriostatic Conceptual Time-Kill Curve Comparison Y_axis Log CFU/mL X_axis Time (hours) origin origin->Y_axis origin->X_axis p1_cidal p2_cidal p1_cidal->p2_cidal  Bactericidal (e.g., this compound)  (≥3-log reduction) p3_cidal p2_cidal->p3_cidal  Bactericidal (e.g., this compound)  (≥3-log reduction) p1_static p2_static p1_static->p2_static  Bacteriostatic (e.g., Vancomycin)  (Inhibits growth) p3_static p2_static->p3_static  Bacteriostatic (e.g., Vancomycin)  (Inhibits growth) p1_growth p2_growth p1_growth->p2_growth  Growth Control  (No antibiotic) p3_growth p2_growth->p3_growth  Growth Control  (No antibiotic) threshold_label 99.9% Kill threshold_line_start->threshold_line_end

Bactericidal vs. Bacteriostatic effects over time.
Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after brief exposure to an antibiotic. This compound exhibits a significantly prolonged PAE compared to other agents used for CDI.

AntibioticC. difficile Strain(s)PAE Duration (hours)Source(s)
This compound ATCC strains~10[5][15][16]
This compound Clinical isolate5.5[15][16]
OP-1118 ATCC & Clinical~3[15][16]
Vancomycin ATCC & Clinical0 - 1.5[5][15][16]

This long PAE supports its twice-daily dosing regimen and may contribute to its efficacy by suppressing regrowth of any remaining bacteria between doses.[8][17]

Impact on C. difficile Virulence Factors

Beyond direct killing, this compound uniquely impacts the virulence of C. difficile by inhibiting toxin production and sporulation, which are critical for CDI pathology and recurrence.

  • Inhibition of Toxin Production: Even at sub-inhibitory concentrations (e.g., 1/4x MIC), this compound and OP-1118 drastically suppress the production of toxins A (TcdA) and B (TcdB).[18][19] This is achieved by inhibiting the expression of the toxin genes (tcdA, tcdB) and their regulatory gene, tcdR.[19] Vancomycin does not show a similar inhibitory effect on toxin production.[19]

  • Inhibition of Sporulation: this compound effectively inhibits the formation of C. difficile spores, which are responsible for disease transmission and recurrence.[20][21] This effect is observed at sub-MIC levels and is not seen with comparators like vancomycin or metronidazole.[21] Furthermore, this compound has been shown to persist on the surface of spores, preventing their subsequent outgrowth and toxin production.[22]

Experimental Protocols

The characterization of this compound's bactericidal properties relies on standardized in vitro methodologies.

Protocol for MIC and MBC Determination

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Preparation of Inoculum:

    • Culture a pure isolate of C. difficile on appropriate agar (e.g., Brucella agar) under anaerobic conditions.

    • Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) to match a 0.5 McFarland turbidity standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]

  • Antibiotic Dilution Series:

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth to create a range of concentrations (e.g., 0.001 to 2 µg/mL).[10][23]

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours under anaerobic conditions.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[24][25]

  • MBC Determination:

    • From each well that shows no visible growth (the MIC well and more concentrated wells), plate a fixed volume (e.g., 10-100 µL) onto antibiotic-free agar.[3][23]

    • Incubate the agar plates anaerobically for 24-48 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3][23]

Protocol for Time-Kill Kinetic Assay

This protocol describes the workflow for assessing the rate of bacterial killing over time.

  • Preparation of Cultures:

    • Grow an overnight culture of C. difficile in a suitable broth to the mid-logarithmic growth phase.[4]

    • Dilute the culture to a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[4]

  • Exposure to Antibiotic:

    • Prepare flasks or tubes containing broth with this compound at desired concentrations (e.g., 2x, 4x, 8x MIC). Include a no-drug growth control.[26]

    • Add the prepared bacterial inoculum to each flask and incubate anaerobically at 37°C.

  • Sampling Over Time:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24, and 48 hours), withdraw an aliquot from each flask.[4]

  • Quantification of Viable Bacteria:

    • Perform serial 10-fold dilutions of each aliquot in sterile broth or saline.

    • Plate a specific volume of each dilution onto antibiotic-free agar plates.

    • Incubate plates anaerobically until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic concentration and the control.

    • A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum count at a given time point (typically 24 hours).[4][27]

Time_Kill_Workflow cluster_sampling 4. Sampling at Time Points (0, 2, 4, 8, 24, 48h) start Start: Pure C. difficile Culture prep_inoculum 1. Prepare Standardized Inoculum (~1-5 x 10^5 CFU/mL) start->prep_inoculum setup_flasks 2. Prepare Test Flasks (Control, 2x MIC, 4x MIC, 8x MIC) prep_inoculum->setup_flasks inoculate 3. Inoculate Flasks & Incubate Anaerobically setup_flasks->inoculate cluster_sampling cluster_sampling inoculate->cluster_sampling sample_t0 T=0h sample_t2 T=2h sample_tx ... sample_t48 T=48h serial_dilute 5. Perform Serial Dilutions plate_agar 6. Plate Dilutions on Agar serial_dilute->plate_agar incubate_plates 7. Incubate Plates & Count Colonies (CFU) plate_agar->incubate_plates analyze 8. Plot Log10 CFU/mL vs. Time incubate_plates->analyze end Result: Determine Rate of Kill analyze->end cluster_sampling->serial_dilute

Workflow for a standard time-kill kinetic assay.

Conclusion

The classification of this compound as a bactericidal agent against Clostridioides difficile is strongly supported by comprehensive in vitro data. Its unique mechanism of inhibiting RNA polymerase leads to rapid bacterial killing, as demonstrated by time-kill kinetic studies showing a ≥3-log10 reduction in viable bacteria. This bactericidal activity is complemented by a prolonged post-antibiotic effect and a significant inhibitory impact on the key virulence factors of toxin production and sporulation. These attributes distinguish this compound from bacteriostatic agents like vancomycin and are thought to contribute to its clinical efficacy, particularly in achieving a sustained clinical response and reducing CDI recurrence. The standardized experimental protocols detailed herein provide the basis for the continued evaluation of its potent antimicrobial properties.

References

Methodological & Application

Application Notes & Protocols: Cryo-EM Structure of Fidaxomicin Bound to RNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structural basis for the mechanism of action of fidaxomicin, a narrow-spectrum antibiotic used to treat Clostridioides difficile infections (CDI). By leveraging cryo-electron microscopy (cryo-EM), researchers have elucidated how this compound binds to bacterial RNA polymerase (RNAP), the essential enzyme for transcription. These structural insights are crucial for understanding its potent activity, narrow spectrum, and the mechanisms of resistance, paving the way for the structure-based design of next-generation antibiotics.

Mechanism of Action Overview

This compound exerts its bactericidal effect by inhibiting the initiation of transcription.[1] Unlike rifamycins, which bind to a different site, this compound targets the "switch region" at the base of the RNAP clamp.[2][3] Cryo-EM structures reveal that this compound binding locks the RNAP clamp in an open conformation.[3][4][5] This action physically jams the enzyme, preventing the clamp motions necessary to secure promoter DNA in the active site.[5][6] Consequently, the initial separation of DNA strands is blocked, halting the synthesis of messenger RNA before it can begin.[7][8]

The narrow-spectrum activity of this compound, which spares many commensal gut bacteria, is attributed to specific amino acid differences in the RNAP binding pocket.[9] A key sensitizing residue present in C. difficile RNAP is absent in the RNAP of major gut microbiota like Bacteroidetes and Proteobacteria, explaining the drug's targeted efficacy.[9][10]

cluster_Fdx_Action This compound (Fdx) Interaction with RNAP cluster_Transcription_Inhibition Impact on Transcription Initiation Fdx This compound Complex Fdx-RNAP Complex Fdx->Complex RNAP Bacterial RNA Polymerase (RNAP) RNAP->Complex Clamp RNAP Clamp Locked in Open State Complex->Clamp Binds to 'switch region' at base of clamp Separation DNA Strand Separation (Open Complex Formation) Clamp->Separation Prevents Promoter Promoter DNA Binding Promoter->Separation Synthesis mRNA Synthesis Separation->Synthesis Inhibition Transcription Initiation INHIBITED Separation->Inhibition

Caption: Mechanism of this compound-mediated inhibition of transcription.

Quantitative Data Summary

The following tables summarize key quantitative data from cryo-EM structural studies and associated resistance analyses.

Table 1: Cryo-EM Structural Data of this compound-RNAP Complexes

PDB ID Organism Complex Components Resolution (Å) Citation(s)
7L7B Clostridioides difficile RNAP Holoenzyme (EσA) + this compound 3.3 [9][11]
6FBV Mycobacterium tuberculosis RNAP Holoenzyme + this compound 3.5 [12][13]

| N/A | Mycobacterium tuberculosis | RNAP Holoenzyme + this compound | 3.4 |[5][6][14] |

Table 2: Key this compound Interacting Residues in C. difficile RNAP

RNAP Subunit Residue Position(s) Role in Interaction Citation(s)
β' subunit (rpoC) K84, S85, K86, R89, D237, L238, P240, S252, K314, M319, R326 Forms part of the binding pocket. β'K84 is a key sensitizer residue. [9][15]

| β subunit (rpoB) | L1071, V1072, T1073, Q1074, D1114, V1116, V1117, V1120, R1121, E1139, S1140 | Forms part of the binding pocket. |[15] |

Table 3: Common Resistance Mutations in C. difficile and Impact on MIC

RNAP Subunit Mutation Effect on this compound Binding Resulting MIC (µg/mL) Citation(s)
β subunit (rpoB) V1143D Alters binding pocket, reducing affinity >64 [16]
β subunit (rpoB) V1143G Alters binding pocket, reducing affinity 16 [16]
β subunit (rpoB) V1143F Alters binding pocket, reducing affinity Not specified [16]
β subunit (rpoB) Q1074K Alters binding pocket, reducing affinity Not specified [16]
β' subunit (rpoC) Q781R Alters binding pocket, reducing affinity Not specified [16]

| β' subunit (rpoC) | D1127E/G | Alters binding pocket, reducing affinity | Not specified |[16] |

Experimental Protocols & Workflows

The determination of the this compound-RNAP complex structure involves several key stages, from protein preparation to high-resolution imaging and data processing.

cluster_Upstream A. Sample Preparation cluster_CryoEM B. Cryo-EM Procedure cluster_Downstream C. Data Processing & Structure Determination p1 1. Expression & Purification of RNAP Subunits (α, β, β', ω) and Sigma Factor (σ) p2 2. Reconstitution of RNAP Holoenzyme p1->p2 p3 3. Incubation with this compound to form Fdx-RNAP Complex p2->p3 c1 4. Application of Complex to EM Grid p3->c1 c2 5. Plunge-Freezing in Liquid Ethane (Vitrification) c1->c2 c3 6. Cryo-EM Data Collection (Automated Microscopy) c2->c3 d1 7. Image Processing (Motion Correction, CTF Estimation) c3->d1 d2 8. Particle Picking & 2D Classification d1->d2 d3 9. 3D Reconstruction & Refinement d2->d3 d4 10. Model Building, Validation & Analysis d3->d4

Caption: General experimental workflow for Cryo-EM structure determination.

Protocol 1: Preparation of C. difficile RNAP Holoenzyme-Fidaxomicin Complex

This protocol is a generalized representation based on methodologies described for bacterial RNAP structural studies.[9]

  • Protein Expression and Purification:

    • Express the genes for C. difficile RNAP core enzyme subunits (α, β, β', ω) and the primary sigma factor (σA) heterologously in E. coli.

    • Purify each subunit individually using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography for polishing.

  • Reconstitution of Core and Holoenzyme:

    • Reconstitute the core RNAP enzyme from purified subunits by dialysis against a urea-containing buffer, followed by stepwise dialysis into a refolding buffer to allow proper assembly.

    • Purify the reconstituted core RNAP enzyme using chromatography (e.g., heparin-sepharose).

    • Form the holoenzyme (EσA) by incubating the purified core enzyme with a molar excess of the purified σA factor.

  • Complex Formation:

    • Incubate the purified C. difficile RNAP holoenzyme (at a concentration of ~5-10 µM) with a 5- to 10-fold molar excess of this compound.

    • Allow the binding reaction to proceed on ice for approximately 30-60 minutes prior to grid preparation.

Protocol 2: Cryo-EM Grid Preparation and Vitrification

This protocol is based on standard cryo-EM specimen preparation techniques.[17]

  • Grid Preparation:

    • Use glow-discharged Quantifoil R1.2/1.3 300-mesh copper or gold grids to ensure a hydrophilic surface.

  • Sample Application:

    • In a controlled environment chamber (e.g., Vitrobot Mark IV) set to 4°C and 100% humidity, apply 3-4 µL of the this compound-RNAP complex solution to the surface of the grid.

  • Blotting and Plunging:

    • Blot the grid with filter paper for 2-4 seconds to remove excess liquid, creating a thin film of the sample across the grid holes.

    • Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This process, known as vitrification, freezes the water faster than ice crystals can form, preserving the native structure of the complex.

  • Storage:

    • Store the vitrified grids in liquid nitrogen until ready for imaging.

Protocol 3: Cryo-EM Data Collection and Processing Workflow

This workflow outlines the major computational steps following sample vitrification.

  • Microscopy and Data Collection:

    • Load the vitrified grid into a Titan Krios or equivalent transmission electron microscope operating at 300 kV.

    • Use automated data collection software (e.g., EPU, SerialEM) to acquire thousands of movies of the particle fields using a direct electron detector (e.g., Gatan K2/K3).

  • Image Pre-processing:

    • Correct for beam-induced motion by aligning the frames of each movie.

    • Estimate and correct for the contrast transfer function (CTF) of the microscope for each micrograph.

  • Particle Selection and Classification:

    • Automatically pick particles corresponding to the this compound-RNAP complex from the corrected micrographs.

    • Perform several rounds of 2D classification to remove junk particles and select classes showing distinct, high-resolution views of the complex.

  • 3D Reconstruction and Refinement:

    • Generate an initial 3D model (ab initio) from the selected 2D class averages.

    • Perform 3D classification to sort particles into structurally homogeneous populations.

    • Refine the 3D map of the best class to the highest possible resolution using iterative refinement procedures.

  • Model Building and Validation:

    • Fit the atomic models of RNAP subunits into the final cryo-EM density map.

    • Manually build the structure of this compound and adjust the protein side chains to fit the map.

    • Validate the final atomic model against the cryo-EM map and stereochemical restraints.

Logical Relationships in this compound Resistance

Mutations in the RNAP genes rpoB and rpoC are the primary mechanism of this compound resistance. These mutations alter key residues within the drug's binding pocket, leading to reduced binding affinity.

mut Point Mutations in rpoB or rpoC genes aa Amino Acid Substitution in RNAP Binding Pocket (e.g., V1143D in RpoB) mut->aa results in bind Reduced this compound Binding Affinity aa->bind leads to mic Increased Minimum Inhibitory Concentration (MIC) bind->mic causes res Clinical this compound Resistance mic->res defines

Caption: Logical pathway from genetic mutation to clinical resistance.

References

Application Notes and Protocols: Fidaxomicin Time-Kill Curve Analysis for Clostridium difficile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clostridium difficile, a Gram-positive, spore-forming anaerobe, is a leading cause of antibiotic-associated diarrhea and pseudomembranous colitis. Fidaxomicin is a narrow-spectrum macrocyclic antibiotic that exhibits bactericidal activity against C. difficile.[1][2] Its mechanism of action involves the inhibition of bacterial RNA polymerase, which is distinct from other classes of antibiotics.[3][4] Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides detailed protocols and data presentation for conducting time-kill curve analysis of this compound against C. difficile.

Mechanism of Action

This compound targets the sigma subunit of bacterial RNA polymerase, preventing the initial separation of DNA strands and thereby inhibiting the initiation of transcription.[3] This action is highly specific to certain bacterial species, contributing to this compound's narrow spectrum of activity and minimal disruption to the normal gut microbiota.[1][4]

Fidaxomicin_Mechanism_of_Action cluster_transcription Bacterial Transcription Initiation DNA_template DNA Template RNA_Polymerase RNA Polymerase (with sigma subunit) DNA_template->RNA_Polymerase binding Open_Complex Open Promoter Complex RNA_Polymerase->Open_Complex DNA strand separation mRNA_Synthesis mRNA Synthesis Open_Complex->mRNA_Synthesis transcription initiation This compound This compound This compound->RNA_Polymerase inhibits sigma subunit

Caption: Mechanism of action of this compound on bacterial transcription.

Experimental Protocols

Time-Kill Curve Assay for C. difficile

This protocol outlines the methodology for determining the in vitro bactericidal activity of this compound against C. difficile.

1. Materials

  • C. difficile strains (e.g., ATCC 43255, clinical isolates)

  • Anaerobic chamber (35-37°C)

  • Brucella broth supplemented with vitamin K and hemin

  • Blood agar plates

  • This compound analytical standard

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Sterile culture tubes

  • Micropipettes and sterile tips

  • Spiral plater or manual plating supplies

  • Colony counter

2. Inoculum Preparation

  • From a stock culture, streak C. difficile onto a blood agar plate and incubate anaerobically at 35-37°C for 24-48 hours.

  • Inoculate colonies from the plate into Brucella broth supplemented with vitamin K and hemin.

  • Incubate the broth culture anaerobically at 35-37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (OD600 of approximately 0.4), which corresponds to an estimated cell density of 1 x 10⁸ CFU/mL.[5]

  • Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum of approximately 1 x 10⁶ CFU/mL.

3. Assay Procedure

  • Prepare serial dilutions of this compound in Brucella broth to achieve final concentrations that are multiples of the Minimum Inhibitory Concentration (MIC) for the tested strain (e.g., 2x, 4x, 8x MIC).

  • Include a growth control tube containing no antibiotic.

  • Add the prepared C. difficile inoculum to each tube containing the different concentrations of this compound and the growth control.

  • Incubate all tubes in an anaerobic chamber at 35-37°C.

  • At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions of each aliquot in sterile PBS.

  • Plate the dilutions onto blood agar plates.

  • Incubate the plates anaerobically at 35-37°C for 24-48 hours, or until colonies are visible.

  • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. The lower limit of detection is typically 100 CFU/mL.[5]

4. Data Analysis

  • Plot the mean log₁₀ CFU/mL against time for each this compound concentration and the growth control.

  • Bactericidal activity is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[5]

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_quantification Quantification Inoculum Prepare C. difficile Inoculum (~1x10^6 CFU/mL) Incubate Incubate Anaerobically at 37°C Inoculum->Incubate Fidaxomicin_Dilutions Prepare this compound Dilutions (e.g., 2x, 4x, 8x MIC) Fidaxomicin_Dilutions->Incubate Controls Prepare Growth Control (No Antibiotic) Controls->Incubate Sample Sample at Time Points (0, 4, 8, 12, 24, 48h) Incubate->Sample Serial_Dilute Serial Dilution Sample->Serial_Dilute Plate Plate on Blood Agar Serial_Dilute->Plate Count Incubate and Count CFU/mL Plate->Count Analysis Analysis Count->Analysis Plot Log10 CFU/mL vs. Time

Caption: Experimental workflow for C. difficile time-kill curve analysis.

Data Presentation

The following tables summarize the bactericidal activity of this compound and its primary metabolite, OP-1118, against various C. difficile strains.

Table 1: Time-Kill Kinetics of this compound against C. difficile

StrainThis compound Concentration (x MIC)Time (hours)Mean Log₁₀ Reduction in CFU/mLReference
ATCC 432554x48≥3[5]
Clinical BI Strain ORG 16872x48~3[5]
Clinical BI Strain ORG 16874x48≥3[5]
Clinical BI Strain ORG 16982x48~1[5]
Laboratory Mutant ORG 9194x48≥3[5]
Laboratory Mutant ORG 16204x48≥3[5]

Table 2: Time-Kill Kinetics of OP-1118 (this compound Metabolite) against C. difficile

StrainOP-1118 Concentration (x MIC)Time (hours)Mean Log₁₀ Reduction in CFU/mLReference
ATCC 432552x48≥3[5]
ATCC 432554x48≥3[5]
Clinical BI Strain ORG 16874x48≥3[5]
Laboratory Mutant ORG 9194x48≥3[5]

Discussion

The data consistently demonstrate that this compound and its active metabolite, OP-1118, exhibit time-dependent bactericidal activity against C. difficile.[5] At concentrations of 4x MIC, this compound typically achieves a ≥3-log₁₀ reduction in bacterial counts within 48 hours for both reference strains and clinical isolates, including hypervirulent strains.[5] This potent bactericidal effect, combined with its narrow spectrum of activity and prolonged post-antibiotic effect of approximately 10 hours, contributes to its clinical efficacy in treating C. difficile infection and reducing recurrence rates.[3] In contrast, vancomycin generally demonstrates slower, bacteriostatic activity against C. difficile.[5] The provided protocol and data serve as a comprehensive resource for researchers investigating the pharmacodynamics of this compound against this important pathogen.

References

Application Notes and Protocols for Determining the Post-Antibiotic Effect (PAE) of Fidaxomicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the post-antibiotic effect (PAE) of fidaxomicin, a narrow-spectrum macrocyclic antibiotic primarily used for the treatment of Clostridioides difficile infection (CDI). A prolonged PAE is a key pharmacodynamic characteristic of this compound, contributing to its clinical efficacy and reduced recurrence rates compared to other treatments.[1][2][3]

Introduction

This compound exhibits its bactericidal activity by inhibiting the bacterial RNA polymerase at the initial stage of transcription.[4][5] This mechanism of action is distinct from other antibiotic classes and contributes to its narrow spectrum of activity, which largely spares the normal gut microbiota.[4][5] An important pharmacodynamic parameter of an antimicrobial agent is the post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after a brief exposure to the antibiotic. This compound demonstrates a significantly prolonged PAE against C. difficile compared to other agents like vancomycin and metronidazole.[1][6][7] This extended effect may play a role in the sustained clinical response and lower recurrence rates observed in patients treated with this compound.[2][3]

The determination of PAE is crucial for understanding the pharmacodynamics of an antibiotic and for optimizing dosing regimens. These notes provide a standardized protocol for the in vitro determination of this compound's PAE against C. difficile.

Data Summary

The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Post-Antibiotic Effect (PAE) of this compound and its major metabolite, OP-1118, against various strains of C. difficile, in comparison to other relevant antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) against Clostridioides difficile

AntibioticStrainMIC (μg/mL)
This compound ATCC 96890.016 - 0.03[8]
ATCC 432550.125[8]
Clinical Isolate (LC3)0.125[8]
OP-1118 ATCC 96890.25 - 0.5
ATCC 432552
Clinical Isolate (LC3)2
Vancomycin ATCC 96890.5 - 1[8]
ATCC 432551[8]
Clinical Isolate (LC3)1[8]
Metronidazole ATCC 96890.5 - 1[8]
ATCC 432550.5[8]
Clinical Isolate (LC3)0.5[8]

Table 2: Post-Antibiotic Effect (PAE) against Clostridioides difficile

AntibioticStrainExposure ConcentrationPAE (hours)
This compound ATCC Strains~4x MIC10[8][9]
Clinical Isolate (LC3)~4x MIC5.5[8][9]
OP-1118 ATCC Strains~4x MIC3[8][9]
Vancomycin ATCC Strains & Clinical Isolate2-4x MIC0 - 1.5[8][9]
Metronidazole ATCC 9689~2.6x MIC3[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A precise MIC value is essential for the subsequent PAE determination. The broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) is the standard procedure.[8][10]

Materials:

  • C. difficile strains (e.g., ATCC 9689, ATCC 43255, and clinical isolates)

  • Anaerobic glove box

  • Brucella broth (optionally without lysed blood to use a redox indicator)

  • Resazurin (redox indicator, optional)

  • 96-well microtiter plates

  • This compound, OP-1118, vancomycin, and metronidazole stock solutions

  • Sterile pipette tips

  • Incubator (35°C)

Protocol:

  • Prepare serial dilutions of the antibiotics in Brucella broth in a 96-well microtiter plate. It is crucial to change pipette tips for each dilution to avoid drug carryover, especially for hydrophobic compounds like this compound.[10]

  • Equilibrate the prepared microtiter plates inside an anaerobic glove box for at least 3 hours.

  • Prepare an inoculum of each C. difficile strain grown to the logarithmic phase, adjusting the concentration to achieve a final concentration of 10^5 CFU/well.

  • Inoculate each well of the microtiter plates with the bacterial suspension.

  • Incubate the plates under anaerobic conditions at 35°C for 48 hours.

  • Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth or causes the most significant reduction in growth.[8]

Determination of Post-Antibiotic Effect (PAE)

The PAE is determined by measuring the time it takes for a bacterial culture to increase by 1 log10 CFU after a short exposure to an antibiotic, compared to a control culture without antibiotic exposure.[8][10]

Materials:

  • Log-phase culture of C. difficile

  • Antibiotic solutions at ~4 times the MIC

  • Anaerobic glove box

  • Centrifuge

  • Phosphate-buffered saline (PBS), pre-reduced

  • Brucella broth, pre-reduced

  • Blood agar plates

  • Sterile test tubes and pipette tips

  • Incubator (35°C)

  • Colony counter

Protocol:

  • Grow the C. difficile strain to the logarithmic phase in Brucella broth.

  • Divide the culture into test and control tubes.

  • Expose the test culture to the antibiotic at a concentration of approximately 4 times its MIC for 1 hour at 35°C under anaerobic conditions. The control culture is incubated without the antibiotic.

  • After the 1-hour exposure, remove the antibiotic from the test culture by performing three washing steps. Each wash consists of centrifuging the bacterial suspension, removing the supernatant, and resuspending the pellet in pre-reduced PBS.

  • After the final wash, resuspend the bacterial pellet in fresh, pre-reduced Brucella broth. To avoid any artifact from the non-specific binding of this compound to plastic surfaces, it is recommended to transfer the washed cells to a new sterile test tube.[9]

  • The control culture should undergo the same washing procedure.

  • At time zero (immediately after washing) and at regular intervals thereafter, take samples from both the test and control cultures.

  • Perform serial dilutions of the samples and plate them in duplicate on blood agar plates to determine the number of colony-forming units (CFU).

  • Incubate the plates anaerobically at 35°C for 48 hours and then count the colonies.

  • Calculate the PAE using the formula: PAE = T - C , where:

    • T is the time required for the CFU count in the antibiotic-exposed culture to increase by 1 log10 above the count at time zero.

    • C is the time required for the CFU count in the control culture to increase by 1 log10 above the count at time zero.[8][10]

Visualizations

Mechanism of Action and PAE

The prolonged PAE of this compound is likely due to its specific and persistent binding to the bacterial RNA polymerase, which leads to a sustained inhibition of transcription even after the removal of the drug from the extracellular environment.[8]

Fidaxomicin_Mechanism This compound Mechanism of Action and Post-Antibiotic Effect This compound This compound RNAP Bacterial RNA Polymerase This compound->RNAP Binds to and inhibits PAE Prolonged Post-Antibiotic Effect (PAE) This compound->PAE Results in Transcription Transcription (mRNA Synthesis) RNAP->Transcription Inhibition of Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Essential for PAE_Workflow Experimental Workflow for Post-Antibiotic Effect (PAE) Determination cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_monitoring Monitoring and Analysis Culture 1. Grow C. difficile to logarithmic phase Inoculate 2. Inoculate test and control cultures Culture->Inoculate Expose 3. Expose test culture to This compound (~4x MIC, 1h) Inoculate->Expose Incubate_Control Incubate control (no antibiotic) Wash 4. Wash both cultures 3x with pre-reduced PBS Expose->Wash Incubate_Control->Wash Resuspend 5. Resuspend in fresh broth (transfer to new tube) Wash->Resuspend Sample 6. Sample cultures at regular intervals Resuspend->Sample Plate 7. Plate serial dilutions on blood agar Sample->Plate Incubate_Plates 8. Incubate plates anaerobically Plate->Incubate_Plates Count 9. Count CFUs Incubate_Plates->Count Calculate 10. Calculate PAE = T - C Count->Calculate

References

Application Notes and Protocols: Generation of Fidaxomicin-Resistant Mutants in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidaxomicin is a narrow-spectrum macrocyclic antibiotic highly effective against Clostridioides difficile, a leading cause of antibiotic-associated diarrhea.[1][2][3][4] Its mechanism of action involves the inhibition of bacterial RNA polymerase (RNAP), specifically by binding to the RNAP clamp and preventing the initiation of transcription.[3][4][5][6] The emergence of resistance to this compound, although currently infrequent, is a significant concern for the long-term efficacy of this important therapeutic agent. Understanding the mechanisms of resistance and developing laboratory models to study resistant mutants are crucial for antimicrobial stewardship, surveillance, and the development of next-generation therapies.

These application notes provide detailed protocols for the in vitro generation and characterization of this compound-resistant mutants of C. difficile. The methodologies described herein are intended to guide researchers in establishing robust and reproducible models for studying this compound resistance.

Mechanisms of this compound Resistance

Resistance to this compound in C. difficile primarily arises from specific mutations in the genes encoding the β (rpoB) and β' (rpoC) subunits of the RNA polymerase.[5][7][8] These mutations alter the drug's binding site, thereby reducing its inhibitory activity.[7][8][9][10] Notably, mutations at position Val1143 in the RpoB subunit are frequently observed in both clinical and laboratory-generated resistant isolates.[7][8][9] Additionally, mutations in a homolog of the multiple antibiotic resistance regulator (MarR) have been implicated in reduced susceptibility to this compound in laboratory-evolved mutants.[5][9]

Data Presentation: this compound Susceptibility Profiles

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against susceptible and resistant C. difficile isolates, as reported in the literature.

Table 1: this compound MIC for Susceptible C. difficile Isolates

Number of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
1323≤0.001–1-0.5[1]
110--0.125[1]
719 (Baseline)≤0.007 - 1-0.25[11]
1889 (2013-2016)All ≤ 1-0.5[12]

Table 2: this compound MIC and Associated Mutations in Resistant C. difficile Isolates

Mutation (Gene)Amino Acid SubstitutionMIC (µg/mL)Clinical/LaboratoryReference
rpoBGln1074Lys-Clinical/Laboratory[5]
rpoBVal1143Asp>64Clinical/Laboratory[5][8][9]
rpoBVal1143Gly16Clinical/Laboratory[5][8][9]
rpoBVal1143Phe2-4Clinical/Laboratory[8][9]
rpoCGln781Arg-Clinical/Laboratory[5]
rpoCAsp1127Glu-Clinical/Laboratory[5]
rpoCAsp237Tyr-Clinical/Laboratory[5]
marR homolog (CD2212)Frameshift16Laboratory[5]
Single Isolate-16Clinical (recurrence)[1][11]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Mutants by Serial Passage

This method involves exposing a bacterial population to gradually increasing concentrations of an antibiotic over multiple passages, allowing for the selection of mutants with incrementally higher resistance levels.

Materials:

  • C. difficile strain of interest

  • Anaerobic chamber or jars

  • Brain Heart Infusion (BHI) broth or agar, supplemented with 0.1% (w/v) L-cysteine and 0.1% (w/v) sodium taurocholate (for spore germination if starting from spores)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in sterile water)

  • Sterile 96-well microtiter plates

  • Sterile culture tubes

  • Spectrophotometer

  • Anaerobic gas generating system

Procedure:

  • Prepare Inoculum:

    • From a fresh culture plate, inoculate a single colony of C. difficile into 5 mL of supplemented BHI broth.

    • Incubate anaerobically at 37°C for 24-48 hours until the culture reaches the late logarithmic or early stationary phase of growth.

  • Determine Initial MIC:

    • Perform a baseline MIC determination for the parental C. difficile strain using the broth microdilution method (see Protocol 3).

  • Serial Passage:

    • In a 96-well plate, prepare a series of two-fold dilutions of this compound in supplemented BHI broth, starting from a sub-inhibitory concentration (e.g., 0.25x or 0.5x the initial MIC).

    • Inoculate each well with the C. difficile culture to a final density of approximately 5 x 10⁵ CFU/mL.

    • Incubate the plate anaerobically at 37°C for 48 hours.

    • Identify the highest concentration of this compound that permits visible growth (sub-MIC).

    • Use the culture from this well to inoculate a new series of this compound dilutions for the next passage. The starting concentration for the new series should be the sub-MIC from the previous passage.

    • Repeat this process for a desired number of passages (e.g., 10-20) or until a significant increase in the MIC is observed.

  • Isolation of Resistant Mutants:

    • After the final passage, streak a loopful of the culture from the well with the highest this compound concentration showing growth onto a supplemented BHI agar plate.

    • Incubate anaerobically at 37°C for 48-72 hours until single colonies are visible.

    • Pick individual colonies and re-streak onto fresh plates to ensure purity.

  • Characterization of Resistant Mutants:

    • Determine the MIC of the isolated mutants to confirm the resistance phenotype (see Protocol 3).

    • Perform genetic analysis (e.g., whole-genome sequencing) to identify mutations in rpoB, rpoC, or other potential resistance-associated genes.

Protocol 2: Generation of this compound-Resistant Mutants by Single-Step Selection

This method involves plating a large bacterial population onto agar containing a selective concentration of the antibiotic to isolate spontaneous resistant mutants in a single step.

Materials:

  • C. difficile strain of interest

  • Anaerobic chamber or jars

  • Supplemented BHI broth and agar

  • This compound stock solution

  • Sterile culture tubes and plates

  • Spectrophotometer

  • Anaerobic gas generating system

Procedure:

  • Prepare a High-Density Inoculum:

    • Inoculate a single colony of C. difficile into a large volume (e.g., 50-100 mL) of supplemented BHI broth.

    • Incubate anaerobically at 37°C for 24-48 hours to obtain a high-density culture (e.g., 10⁸-10⁹ CFU/mL).

  • Prepare Selective Agar Plates:

    • Prepare supplemented BHI agar and cool to 45-50°C.

    • Add this compound to the molten agar to achieve final concentrations that are multiples of the initial MIC (e.g., 2x, 4x, 8x, and 16x MIC).

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Plating and Selection:

    • Concentrate the high-density culture by centrifugation if necessary.

    • Plate a large number of cells (e.g., 10⁹-10¹⁰ CFU) onto each selective agar plate.

    • Also, plate serial dilutions of the culture onto non-selective BHI agar plates to determine the total viable cell count.

    • Incubate all plates anaerobically at 37°C for 48-72 hours.

  • Isolation and Confirmation of Mutants:

    • Count the number of colonies that grow on the selective plates.

    • Pick individual colonies and re-streak them onto fresh selective agar plates to confirm their resistance.

    • Further purify the confirmed resistant colonies by streaking onto non-selective agar.

  • Calculate Mutation Frequency:

    • The mutation frequency is calculated as the number of resistant colonies divided by the total number of viable cells plated.

    • Mutation Frequency = (Number of colonies on selective plate) / (Total CFU plated on non-selective plate).

  • Characterization of Resistant Mutants:

    • Determine the MIC of the isolated mutants (see Protocol 3).

    • Perform genetic analysis to identify resistance mutations.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.

Materials:

  • C. difficile isolate (parental or mutant)

  • Anaerobic chamber or jars

  • Supplemented BHI broth

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Sterile culture tubes

  • Spectrophotometer or McFarland standards

  • Anaerobic gas generating system

Procedure:

  • Prepare this compound Dilutions:

    • In a sterile 96-well plate, add 50 µL of supplemented BHI broth to all wells.

    • Add 50 µL of a 2x working stock of this compound to the first column of wells.

    • Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column of dilutions.

    • This will result in wells containing 50 µL of varying this compound concentrations.

  • Prepare Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in supplemented BHI broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate anaerobically at 37°C for 48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Check the growth control well for turbidity and the sterility control well for clarity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fidaxomicin_Resistance_Mechanism

Serial_Passage_Workflow start Start with Susceptible Strain mic1 Determine Initial MIC start->mic1 passage Inoculate in Sub-MIC This compound mic1->passage incubate Anaerobic Incubation (48h, 37°C) passage->incubate sub_mic Identify Highest Concentration with Growth (Sub-MIC) incubate->sub_mic loop_start sub_mic->loop_start next_passage Inoculate New Series with Sub-MIC Culture loop_start->next_passage repeat Repeat Passages next_passage->repeat repeat->passage Continue isolate Isolate Single Colonies from Highest Concentration repeat->isolate Sufficient Resistance mic2 Determine Final MIC of Isolates isolate->mic2 characterize Genetic Characterization (e.g., WGS) mic2->characterize end Resistant Mutant Characterized characterize->end

Single_Step_Selection_Workflow start Start with Susceptible Strain inoculum Grow High-Density Culture (10⁹-10¹⁰ CFU/mL) start->inoculum plating Plate onto Agar with Selective [this compound] (e.g., 4x, 8x MIC) inoculum->plating plating_control Plate Dilutions onto Non-Selective Agar inoculum->plating_control incubate Anaerobic Incubation (48-72h, 37°C) plating->incubate plating_control->incubate count_mutants Count Colonies on Selective Plates incubate->count_mutants count_total Count Colonies on Non-Selective Plates incubate->count_total calculate Calculate Mutation Frequency count_mutants->calculate count_total->calculate isolate Isolate and Purify Resistant Colonies calculate->isolate characterize Confirm MIC and Perform Genetic Analysis isolate->characterize end Resistant Mutant Characterized characterize->end

References

Troubleshooting & Optimization

Troubleshooting fidaxomicin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with fidaxomicin's insolubility in aqueous solutions.

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to resolving common issues encountered when preparing this compound solutions for experimental use.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound insolubility.

Fidaxomicin_Troubleshooting start Start: this compound Precipitation or Failure to Dissolve check_solvent Q1: Are you using the appropriate solvent for your application? start->check_solvent invitro_path In Vitro Application check_solvent->invitro_path In Vitro invivo_path In Vivo (Oral) Application check_solvent->invivo_path In Vivo use_dmso A1.1: Use 100% DMSO to prepare a high-concentration stock solution. invitro_path->use_dmso use_cmc A1.2: Prepare a homogeneous suspension in Carboxymethyl Cellulose (CMC-Na). invivo_path->use_cmc use_cosolvent A1.3: Consider a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline). invivo_path->use_cosolvent check_stock_conc Q2: Is your stock solution concentration too high for the final dilution? use_dmso->check_stock_conc dilute_stock A2.1: Lower the stock concentration. Prepare fresh stock if necessary. check_stock_conc->dilute_stock Yes check_dilution Q3: Are you observing precipitation upon dilution into aqueous buffer/media? check_stock_conc->check_dilution No final_check Problem Resolved? use_cmc->final_check use_cosolvent->final_check dilute_stock->check_dilution slow_addition A3.1: Add stock solution dropwise to the aqueous solution while vortexing. check_dilution->slow_addition Yes check_ph Q4: Have you checked the pH of your final aqueous solution? check_dilution->check_ph No warm_solution A3.2: Gently warm the final solution (e.g., to 37°C) to aid dissolution. slow_addition->warm_solution warm_solution->check_ph adjust_ph A4.1: Be aware that this compound's activity decreases at higher pH (≥7.9). Adjust pH carefully if required for solubility. check_ph->adjust_ph pH is High/Unstable check_ph->final_check pH is Optimal adjust_ph->final_check success Success: Solution is ready for use. final_check->success Yes contact_support Contact Technical Support for further assistance. final_check->contact_support No

Caption: Troubleshooting workflow for this compound insolubility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is poorly soluble in water and ethanol.[1] For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions.[1][2] For in vivo oral administration, this compound is typically prepared as a suspension, for example, in an aqueous solution of Carboxymethyl Cellulose sodium salt (CMC-Na).[1]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates upon addition to an aqueous solution. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) to avoid solvent toxicity to your cells.

  • Slow Addition: Add the this compound stock solution dropwise into your culture medium while gently vortexing or swirling. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

  • Pre-warming: Gently warming the culture medium to 37°C before adding the this compound stock may help maintain solubility.

  • Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO and adding a correspondingly larger volume to your medium, without exceeding the final DMSO concentration limit.

Q3: Can I use sonication or heating to dissolve this compound?

A3: Gentle warming to 37°C and brief sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions.[3][4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always start with gentle methods and monitor for any changes in the solution's appearance.

Q4: Does the pH of the aqueous solution affect this compound's solubility and activity?

A4: Yes, the pH of the aqueous solution can impact the in vitro activity of this compound. Studies have shown that the activity of this compound against C. difficile can decrease at a higher pH (≥7.9).[5][6] While this compound's solubility is generally poor across a wide physiological pH range, significant pH adjustments to improve solubility are not recommended as they may compromise the compound's biological activity.[5][7]

Q5: Are there any alternative formulation strategies to improve this compound's solubility for in vivo studies?

A5: Yes, for in vivo applications, particularly for oral administration, co-solvent systems can be employed. One such system involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][8] This approach aims to create a clear solution or a stable microemulsion suitable for administration. Another strategy is the use of solid dispersions, where this compound is dispersed within a water-soluble carrier to enhance its dissolution rate.[9]

Quantitative Solubility Data

The solubility of this compound can vary slightly between batches. The following table summarizes solubility data from various suppliers. It is always recommended to refer to the certificate of analysis for the specific batch you are using.

Solvent/SystemTemperatureSolubilitySource(s)
DMSO25°C100 mg/mL (94.51 mM)[1]
DMSONot Specified≥ 33 mg/mL (31.19 mM)[8]
DMSONot Specified60 mg/mL (56.71 mM)[3]
DMSONot Specified1 mg/mL
MethanolNot Specified10 mg/mL
ChloroformNot Specified10 mg/mL
Water25°CInsoluble (<1 mg/mL)[1]
Ethanol25°CInsoluble (<1 mg/mL)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL (2.36 mM)[8]
CMC-Na SolutionNot Specified≥ 5 mg/mL (as a suspension)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (1058.04 g/mol ), calculate the mass needed for your desired volume and concentration. For example, for 1 mL of a 10 mM solution, you would need 10.58 mg of this compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, gently warm the solution to 37°C or sonicate briefly in an ultrasonic bath until the this compound is completely dissolved.[4]

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months when stored properly.[4]

Protocol 2: Preparation of this compound Oral Suspension for In Vivo Studies

This protocol provides a method for preparing a 5 mg/mL homogeneous suspension of this compound in Carboxymethyl Cellulose sodium salt (CMC-Na).

Materials:

  • This compound powder

  • Carboxymethyl Cellulose sodium salt (CMC-Na)

  • Sterile water

  • Stir plate and magnetic stir bar

  • Sterile container

Procedure:

  • Prepare CMC-Na Solution: Prepare a sterile solution of 0.5% to 1% (w/v) CMC-Na in water. The exact concentration may be adjusted based on the desired viscosity of the suspension.

  • Weigh this compound: Weigh the required amount of this compound powder. For example, to prepare 10 mL of a 5 mg/mL suspension, you would need 50 mg of this compound.

  • Suspension Preparation: Add the weighed this compound powder to the appropriate volume of the prepared CMC-Na solution.

  • Homogenization: Stir the mixture vigorously using a stir plate or vortex mixer until a uniform, homogeneous suspension is achieved. Ensure there are no visible clumps of powder.[1]

  • Storage: Store the suspension in a refrigerator at 2-8°C. It is recommended to prepare the suspension fresh before use. Shake well before each administration to ensure uniform dosing.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial RNA polymerase.

Fidaxomicin_MoA cluster_bacterium Bacterial Cell RNAP RNA Polymerase (RNAP) OpenComplex Open RNAP-DNA Complex RNAP->OpenComplex Binds to DNA DNA DNA Template DNA->OpenComplex Transcription RNA Transcription OpenComplex->Transcription Initiates Protein Protein Synthesis Transcription->Protein CellDeath Bacterial Cell Death Protein->CellDeath Inhibition leads to This compound This compound This compound->OpenComplex Inhibits formation by binding to the RNAP-DNA complex

Caption: Mechanism of action of this compound.

References

Technical Support Center: Enhancing Fidaxomicin Efficacy in Clostridioides difficile Biofilm Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fidaxomicin and Clostridioides difficile biofilm models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound treatment not effectively clearing the C. difficile biofilm?

A1: Several factors can influence this compound's efficacy against C. difficile biofilms:

  • Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. While sub-MIC (Minimum Inhibitory Concentration) levels can inhibit biofilm formation, eradicating established biofilms often requires higher concentrations, such as 25 times the MIC.[1]

  • Biofilm Age: Mature biofilms are inherently more resistant to antimicrobials. The efficacy of this compound can be lower against older, more established biofilms.[2][3]

  • Strain Variability: Different C. difficile strains exhibit varying capacities for biofilm formation and susceptibility to antibiotics. Hypervirulent strains may form more robust biofilms.

  • Resistance Development: Although infrequent, resistance to this compound can emerge through mutations in the RNA polymerase genes (rpoB and rpoC).[4]

  • Experimental Model: The choice of in vitro model (e.g., microtiter plates, colony biofilms) can significantly impact biofilm structure and antibiotic susceptibility.[5]

Q2: What is the mechanism of action of this compound against C. difficile biofilms?

A2: this compound is a macrocyclic antibiotic that inhibits the initial stages of bacterial RNA synthesis.[6] It binds to the bacterial RNA polymerase, preventing the separation of DNA strands and halting transcription.[7] This bactericidal action is effective against vegetative cells within the biofilm.[1][8] Additionally, this compound has been shown to disrupt the biofilm structure and reduce spore counts within the biofilm.[1]

Q3: Can I use sub-inhibitory concentrations of this compound in my experiments?

A3: Yes, sub-MICs of this compound have been shown to inhibit the formation of C. difficile biofilms and delay the growth of planktonic cells.[6] This is in contrast to vancomycin, where sub-MICs do not typically inhibit biofilm formation.[6] This suggests that this compound may have a role in preventing biofilm establishment.

Q4: How does this compound compare to vancomycin in treating C. difficile biofilms?

A4: In vitro studies have consistently demonstrated that this compound is more effective than vancomycin at killing vegetative cells within established C. difficile biofilms.[1] this compound has also been shown to be effective in disrupting the biofilm structure, whereas vancomycin may have a lesser effect.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in biofilm formation between replicates. Inconsistent initial inoculum density. Variations in incubation conditions (e.g., temperature, anaerobic environment). Edge effects in microtiter plates.Standardize the starting optical density (OD) of your bacterial cultures. Ensure a stable and consistent anaerobic environment. Avoid using the outer wells of microtiter plates or fill them with sterile media to minimize evaporation.
This compound appears less effective than expected based on literature. Biofilm may be too mature. The specific C. difficile strain may be a high biofilm producer. Potential for this compound degradation if solutions are not fresh.Treat biofilms at an earlier time point (e.g., 48 hours instead of 72 hours). Characterize the biofilm-forming capacity of your strain. Prepare fresh stock solutions of this compound for each experiment.
Difficulty quantifying biofilm reduction after treatment. Incomplete removal of planktonic cells before quantification. Crystal violet staining is inconsistent. Issues with recovering viable cells from the biofilm for CFU counts.Gently wash wells with phosphate-buffered saline (PBS) to remove non-adherent cells before staining or cell recovery. Ensure complete drying of the plate before adding the solubilizing agent for crystal violet. Use vigorous pipetting or sonication to dislodge cells from the biofilm matrix before plating for colony-forming unit (CFU) enumeration.
Suspected this compound resistance in your C. difficile strain. Repeated exposure to sub-lethal concentrations of this compound.Perform MIC testing on the strain to confirm a shift in susceptibility. Sequence the rpoB and rpoC genes to check for known resistance mutations.

Quantitative Data Summary

Table 1: Comparative Efficacy of this compound and Vancomycin Against C. difficile Biofilms

Parameter This compound Vancomycin Reference
Effect on Biofilm Formation (at sub-MIC) InhibitoryNo significant inhibition[6]
Efficacy against Vegetative Cells in Biofilm Significantly more effectiveLess effective[1]
Effect on Biofilm Structure Disrupts biofilm structureLess disruptive[1]
Reduction in Spore Counts in Biofilm More effective than metronidazoleNot specified[1]

Table 2: In Vitro Susceptibility of C. difficile to this compound

Number of Isolates MIC Range (μg/mL) MIC90 (μg/mL) Reference
1323≤0.001–10.5[9]
403≤ 0.015 to 0.50.5[10]
9250.004 to 40.5[10]
1010.032 to 10.5[10]

Experimental Protocols

Protocol: C. difficile Biofilm Formation Assay in Microtiter Plates

This protocol is adapted from methodologies described for in vitro C. difficile biofilm formation.

Materials:

  • C. difficile strain of interest

  • Brain Heart Infusion broth supplemented with yeast extract and L-cysteine (BHIS)

  • Anaerobic chamber or gas jar system

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture C. difficile anaerobically in BHIS broth to mid-logarithmic phase.

    • Adjust the bacterial suspension to a standardized optical density (e.g., OD600 of 0.1) in fresh BHIS.

  • Biofilm Growth:

    • Add 200 µL of the standardized bacterial suspension to the wells of a 96-well microtiter plate. Include wells with sterile BHIS as a negative control.

    • Incubate the plate anaerobically at 37°C for 48-72 hours without agitation.

  • This compound Treatment (for established biofilms):

    • After the initial incubation, gently remove the supernatant from each well.

    • Wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.

    • Add 200 µL of fresh BHIS containing the desired concentration of this compound (and vehicle control) to the wells.

    • Incubate anaerobically at 37°C for a further 24 hours.

  • Quantification of Biofilm Biomass (Crystal Violet Staining):

    • Gently remove the supernatant from each well.

    • Wash the wells twice with 200 µL of sterile PBS.

    • Air-dry the plate completely.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

    • Air-dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Read the absorbance at 595 nm using a microplate reader.

Visualizations

Signaling Pathways and Experimental Workflows

Fidaxomicin_Mechanism This compound This compound This compound->Inhibition RNAP RNA Polymerase Transcription Transcription Initiation RNAP->Transcription DNA Bacterial DNA DNA->Transcription mRNA mRNA Synthesis Transcription->mRNA Proteins Essential Proteins mRNA->Proteins CellDeath Bacterial Cell Death Proteins->CellDeath Inhibition->RNAP

Caption: this compound inhibits bacterial RNA polymerase, blocking transcription and leading to cell death.

C_difficile_Biofilm_Workflow Start Prepare C. difficile Inoculum Incubate Incubate anaerobically (48-72h) Start->Incubate Inoculate microplate Wash1 Wash to remove planktonic cells Incubate->Wash1 Treat Add this compound (24h incubation) Wash1->Treat Wash2 Wash wells Treat->Wash2 Quantify Quantify Biofilm Wash2->Quantify CV Crystal Violet Staining (Biomass) Quantify->CV CFU CFU Enumeration (Viability) Quantify->CFU

Caption: Experimental workflow for testing this compound efficacy against established C. difficile biofilms.

Quorum_Sensing_Biofilm LuxS LuxS enzyme AI2 Autoinducer-2 (AI-2) LuxS->AI2 produces AI2_precursor Precursor AI2_precursor->LuxS AI2_accumulation AI-2 Accumulation AI2->AI2_accumulation Cell_density Increased Cell Density Cell_density->LuxS activates Gene_reg Gene Regulation AI2_accumulation->Gene_reg triggers Biofilm_formation Biofilm Formation Gene_reg->Biofilm_formation promotes

References

Fidaxomicin assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for fidaxomicin assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding this compound analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Antimicrobial Susceptibility Testing (AST)

Q1: We are observing significant variability in our this compound Minimum Inhibitory Concentration (MIC) results for Clostridium difficile. What are the common causes?

A1: MIC variability for this compound against C. difficile can stem from several factors. Key areas to investigate include:

  • Media Preparation: Inconsistencies in the preparation of supplemented Brucella agar can lead to variations. Ensure strict adherence to established protocols for media components, especially blood supplementation. While one study reported no MIC variation with three different commercial lots of supplemented Brucella agar, internal consistency is crucial.[1]

  • pH of Media: The activity of this compound is pH-dependent. MICs can be 8-fold higher at a pH of 7.9-8.0 compared to a pH of 6.2-7.0.[1] Careful control of the final pH of your agar plates is critical for reproducible results.

  • Inoculum Preparation: The density of the bacterial inoculum must be standardized. Variations in the inoculum size (from 10² to 10⁵ colony-forming units) have been reported to have no effect on this compound MICs, but significant deviations from standardized methods could still introduce variability.[1]

  • Incubation Conditions: Ensure a consistent anaerobic environment and temperature (typically 37°C for 48 hours) as specified in CLSI guidelines.[2]

  • Strain-Specific Differences: Different C. difficile strains, such as the BI/NAP1/027 ribotype, may exhibit slightly higher MICs compared to other strains.[3][4]

Q2: What is the expected MIC range for this compound against C. difficile?

A2: Based on several large-scale studies, the MIC range for this compound against C. difficile is generally narrow and potent. A combined analysis of eight in vitro studies reported an MIC range of ≤0.001–1 μg/mL, with an MIC90 (the concentration required to inhibit 90% of isolates) of 0.5 μg/mL.[1][5] Surveillance studies have consistently shown that the vast majority of clinical isolates are inhibited by ≤1 μg/mL of this compound.[6]

Q3: Can cation concentration in the media affect this compound MIC results?

A3: Studies have shown that changes in the concentrations of calcium or magnesium cations do not appear to affect this compound MICs.

High-Performance Liquid Chromatography (HPLC) Assays

Q1: My this compound peak is tailing in my HPLC chromatogram. How can I resolve this?

A1: Peak tailing for this compound can be caused by several factors. Here is a systematic approach to troubleshooting:

  • Column Issues:

    • Secondary Interactions: this compound may interact with active sites on the silica packing material. Ensure your mobile phase is adequately buffered.

    • Column Contamination: Strongly retained sample components can accumulate at the head of the column. Using a guard column can help prevent this.[7]

    • Column Void: A void at the column inlet can disrupt the sample band. Reversing and flushing the column may help, but replacement is often necessary if a void has formed.

  • Mobile Phase and Sample Solvent Mismatch:

    • Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[7][8]

    • pH: Ensure the mobile phase pH is appropriate for this compound to maintain a consistent ionization state.

Q2: I am seeing split peaks for this compound. What could be the cause?

A2: Peak splitting can be frustrating. Here are the likely culprits:

  • Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit, causing an uneven flow path.[9]

  • Column Void or Channeling: A void or channel in the stationary phase can cause the sample to travel through the column via two different paths, resulting in a split peak.[9]

  • Co-eluting Impurity: What appears to be a split peak could be two distinct compounds eluting very close together. Reducing the injection volume can help determine if this is the case; if the two peaks resolve better, it indicates a co-elution issue.[9]

  • Sample Solvent Effect: Injecting a large volume of a strong sample solvent can lead to peak splitting, particularly for early eluting peaks.

Q3: How stable is this compound in solution for HPLC analysis?

A3: this compound stability depends on the solvent and storage conditions. When crushed tablets are dispersed in water, this compound is stable for up to 2 hours at room temperature. In vehicles like applesauce or Ensure®, it is stable for up to 24 hours.[5][10] For analytical standards, it is crucial to follow the manufacturer's storage instructions and consider performing your own stability studies in your specific diluent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

Q1: My LC-MS/MS assay for this compound in plasma is showing low sensitivity. How can I improve it?

A1: Low sensitivity in LC-MS/MS assays for this compound can often be attributed to matrix effects or suboptimal ionization.

  • Matrix Effects: Co-eluting endogenous components from plasma can suppress the ionization of this compound. To mitigate this:

    • Improve Sample Preparation: Employ a more rigorous extraction method, such as liquid-liquid extraction, to better separate this compound from interfering matrix components.[11]

    • Optimize Chromatography: Adjust the gradient to better separate this compound from the regions where ion suppression is most pronounced.

  • Optimize Ionization and MS Parameters: Fine-tune the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies for this compound and its fragments to maximize signal intensity.[11]

  • Use a Sensitive Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d7) is highly recommended to compensate for matrix effects and variability in extraction and ionization.[11]

Q2: I'm concerned about carryover in my LC-MS/MS analysis of this compound. How can I identify and minimize it?

A2: Carryover, where residual analyte from a previous injection appears in subsequent runs, is a common issue.

  • Identifying Carryover: Inject a blank solvent after a high-concentration standard or sample. If a peak for this compound is present, carryover is occurring.[12]

  • Minimizing Carryover:

    • Autosampler Wash: Ensure the autosampler needle and injection port are thoroughly washed with a strong, appropriate solvent between injections.[13]

    • Injection Valve: Worn or dirty rotor seals in the injection valve are a common source of carryover and may need cleaning or replacement.[12]

    • Column and Tubing: this compound can adsorb to surfaces in the LC system. A robust column wash at the end of each run and using inert tubing (like PEEK) can help.[13]

Quantitative Data Summary

Table 1: this compound Antimicrobial Susceptibility against C. difficile

Study/Surveillance PeriodNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Combined 8 In Vitro Studies1323≤0.001–1-0.5[1][5]
Phase III Clinical Trials719≤0.008 to 10.1250.25[14]
US Surveillance 2013-20161889≤10.250.5[6]
Hungarian Clinical Isolates1010.032-1--[15]
Taiwan Clinical Isolates403≤0.015 to 0.5-0.25[16]

Table 2: HPLC Method Validation Parameters for this compound

ParameterResultConcentration RangeReference
LinearityAcceptable5–30 µg/mL[14][17]
Limit of Detection (LOD)0.4 µg/mL-[14][17]
Limit of Quantitation (LOQ)1.3 µg/mL-[14][17]
Intra-day Precision (%RSD)1.54%-[14][17]
Inter-day Precision (%RSD)1.64%-[14][17]
Recovery (from crushed tablets)95% to 108%-[5][10]

Experimental Protocols

Protocol 1: Agar Dilution MIC Testing for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

  • Media Preparation:

    • Prepare Brucella agar supplemented with 5% laked sheep blood, 1 mg/L hemin, and 5 mg/L vitamin K1.

    • Autoclave and cool the agar to 48-50°C in a water bath.

  • This compound Stock and Plate Preparation:

    • Dissolve this compound powder in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the this compound stock solution.

    • Add the appropriate volume of each this compound dilution to the molten agar to achieve the final desired concentrations (e.g., 0.008 to 2 mg/L). The final DMSO concentration should not exceed 1%.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Subculture C. difficile isolates on Brucella agar and incubate anaerobically for 24-48 hours.

    • Prepare a bacterial suspension in a suitable broth to match a 0.5 McFarland turbidity standard.

  • Inoculation and Incubation:

    • Using an inoculum-replicating apparatus, spot the standardized bacterial suspensions onto the surface of the this compound-containing agar plates and a growth control plate (no antibiotic).

    • Allow the spots to dry, then invert the plates and incubate in an anaerobic environment at 37°C for 48 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the isolate.

Protocol 2: RP-HPLC Assay for this compound

This is a representative stability-indicating HPLC method.[14][17]

  • Chromatographic System:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A mixture of 0.1% orthophosphoric acid in water, acetonitrile, and methanol (e.g., 20:36.5:43.5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-30 µg/mL).

  • Sample Preparation:

    • For drug products, crush tablets and extract with a known volume of diluent. Sonicate to ensure complete dissolution.

    • Centrifuge or filter the sample to remove excipients before injection.

  • Analysis:

    • Inject equal volumes of standard and sample solutions into the chromatograph.

    • Identify the this compound peak by its retention time compared to the standard.

    • Quantify by comparing the peak area of the sample to the calibration curve generated from the standards.

Visual Guides

experimental_workflow_mic This compound MIC Testing Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis media_prep Prepare Supplemented Brucella Agar plate_prep Pour Agar Plates with This compound Concentrations media_prep->plate_prep drug_prep Prepare this compound Serial Dilutions drug_prep->plate_prep inoculum_prep Standardize C. difficile Inoculum (0.5 McFarland) inoculate Inoculate Plates with Standardized Bacteria inoculum_prep->inoculate plate_prep->inoculate incubate Incubate Anaerobically (37°C, 48h) inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for this compound MIC determination.

troubleshooting_hplc Troubleshooting Common HPLC Issues for this compound start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing peak_splitting Peak Splitting start->peak_splitting sol_tail_col Check Column: - Use guard column - Flush/replace column peak_tailing->sol_tail_col Possible Cause: Column Issues sol_tail_mp Check Mobile Phase: - Adjust pH/buffer - Match sample solvent peak_tailing->sol_tail_mp Possible Cause: Mobile Phase/Solvent Mismatch sol_split_frit Check Frit: - Replace column frit - Filter samples peak_splitting->sol_split_frit Possible Cause: Blocked Frit sol_split_void Check for Void: - Replace column peak_splitting->sol_split_void Possible Cause: Column Void sol_split_coelute Check for Co-elution: - Reduce injection volume peak_splitting->sol_split_coelute Possible Cause: Co-eluting Peak

Caption: Logic diagram for troubleshooting HPLC peak issues.

troubleshooting_lcms Troubleshooting Common LC-MS/MS Issues for this compound start Problem Observed in LC-MS/MS Data low_sensitivity Low Sensitivity start->low_sensitivity carryover Peak in Blank (Carryover) start->carryover sol_sens_matrix Address Matrix Effects: - Improve sample prep - Optimize chromatography low_sensitivity->sol_sens_matrix Possible Cause: Ion Suppression sol_sens_ms Optimize MS: - Tune source parameters - Use internal standard low_sensitivity->sol_sens_ms Possible Cause: Suboptimal Ionization sol_carry_as Check Autosampler: - Improve needle wash - Check/replace rotor seal carryover->sol_carry_as Source: Autosampler sol_carry_system Check System: - Implement column wash - Use inert tubing carryover->sol_carry_system Source: Column/Tubing

Caption: Logic diagram for troubleshooting LC-MS/MS issues.

References

Technical Support Center: Enhancing Fidaxomicin Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to modifying the fidaxomicin structure for improved oral bioavailability. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to the oral bioavailability of this compound?

A1: The primary obstacles are its low aqueous solubility and its susceptibility to efflux by the P-glycoprotein (P-gp) transporter in the gastrointestinal tract. This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability. Its minimal systemic absorption confines its activity primarily to the gastrointestinal tract, which is advantageous for treating Clostridioides difficile infections but limits its use for systemic infections.[1][2][3]

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: The main strategies focus on overcoming its poor solubility and P-gp efflux. These include:

  • Structural Modification (Semi-synthesis): Altering the this compound molecule to create analogs with improved physicochemical properties. This can involve creating hybrid antibiotics or introducing moieties that increase solubility.[2][4]

  • Prodrug Approach: Synthesizing an inactive derivative of this compound that is designed to be better absorbed and then converted to the active drug in the body. This can be used to mask the features recognized by P-gp.[5][6]

  • Nanoformulations: Encapsulating this compound in nanoparticles to enhance its solubility, protect it from degradation, and potentially bypass P-gp efflux.

Q3: Have any structural modifications successfully improved this compound's solubility?

A3: Yes, researchers have synthesized new this compound derivatives with significantly improved water solubility. One study reported an increase in solubility of up to 25-fold while largely retaining the antibiotic activity.[2]

Q4: Is there a known mechanism for this compound's low permeability?

A4: Yes, in vitro studies using Caco-2 cells have shown that this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter. P-gp is a protein expressed in the gastrointestinal tract that actively pumps certain drugs back into the intestinal lumen, thereby limiting their absorption into the bloodstream.

Q5: What is the typical plasma concentration of orally administered this compound in humans?

A5: Following oral administration of a 200 mg dose, the peak plasma concentrations (Cmax) of this compound and its main active metabolite, OP-1118, are very low, typically in the range of 22.8 ± 26.7 ng/mL and 44.5 ± 50.4 ng/mL, respectively.[7] This minimal systemic exposure underscores its poor oral bioavailability.

Troubleshooting Guides

Problem 1: Low aqueous solubility of a newly synthesized this compound analog.
Potential Cause Troubleshooting Step
Insufficiently polar functional groups.Introduce hydrophilic moieties such as polyethylene glycol (PEG) chains, amino groups, or carboxylic acids to the this compound scaffold.
High crystallinity of the analog.Explore the creation of amorphous solid dispersions by incorporating the analog into a polymer matrix using techniques like hot melt extrusion or spray drying.[8]
Poor ionization at physiological pH.Investigate the formation of salt forms of the analog if it possesses ionizable groups.[9]
Problem 2: A synthesized this compound analog shows good solubility but poor permeability in a Caco-2 cell assay.
Potential Cause Troubleshooting Step
The analog is a substrate for P-glycoprotein (P-gp) efflux.1. Co-administer with a P-gp inhibitor: In your in vitro assay, include a known P-gp inhibitor like verapamil or cyclosporine A to see if permeability improves.[10] 2. Prodrug design: Modify the analog to mask the structural features recognized by P-gp. For example, creating an L-valine ester prodrug has been shown to overcome P-gp efflux for other drugs.[6]
The analog has a high molecular weight and/or a large number of hydrogen bond donors/acceptors, hindering passive diffusion.Re-evaluate the structural modifications. Aim for a balance between increased solubility and maintaining "drug-like" properties according to Lipinski's Rule of Five (though exceptions exist for natural products).
Problem 3: Difficulty in achieving detectable plasma concentrations of a this compound analog in an animal model after oral administration.
Potential Cause Troubleshooting Step
Rapid first-pass metabolism in the liver.While this compound itself does not undergo significant hepatic metabolism, novel analogs might.[11] Conduct in vitro metabolic stability assays using liver microsomes to assess this possibility.
Inadequate formulation for in vivo delivery.1. Particle size reduction: Use techniques like micronization or nanomilling to increase the surface area and dissolution rate of the analog.[12][13] 2. Use of absorption enhancers: Formulate the analog with excipients known to improve intestinal absorption, such as certain surfactants or lipids.[14]
Issues with the experimental procedure.Review the oral gavage technique to ensure proper administration.[15][16][17][18] Confirm the sensitivity and accuracy of your bioanalytical method (e.g., LC-MS/MS) for detecting low concentrations of the analog in plasma.[19][20]

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral this compound (200 mg) in Humans

ParameterThis compoundOP-1118 (Metabolite)
Mean Cmax (ng/mL) 22.8 ± 26.744.5 ± 50.4
Mean Tmax (hours) ~2~1

Data compiled from studies in patients with Clostridium difficile infection.[7]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for this compound Analogs

This protocol is a general guideline for assessing the intestinal permeability of this compound analogs and identifying potential P-gp substrates.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound and its efflux ratio in the Caco-2 cell model.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compound (this compound analog)

  • Positive and negative control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the Transwell® inserts and allow them to differentiate for 21 days to form a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with transport buffer. b. Add the test compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate for a defined period (e.g., 2 hours) at 37°C. e. Collect samples from both chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B to A): a. Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • P-gp Inhibition Assay: a. Pre-incubate the cell monolayers with a P-gp inhibitor. b. Repeat the A to B and B to A permeability assays in the presence of the inhibitor.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the Papp value for both A to B and B to A directions. b. Calculate the efflux ratio (Papp(B to A) / Papp(A to B)). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

This protocol provides a general framework for assessing the oral bioavailability of a this compound analog in a murine model.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a test compound after oral administration.

Materials:

  • Test animals (e.g., C57BL/6 mice)

  • Test compound formulated for oral administration (e.g., in a suitable vehicle like a solution or suspension)

  • Oral gavage needles

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Animal Acclimation and Fasting: Acclimate the mice to the housing conditions. Fast the animals overnight before dosing, with free access to water.

  • Dosing: a. Weigh each mouse to determine the correct dose volume. b. Administer the test compound formulation via oral gavage. A typical volume is 10 mL/kg.

  • Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like retro-orbital or tail-vein sampling. b. Place the blood in EDTA-coated tubes and centrifuge to separate the plasma.

  • Plasma Sample Processing and Analysis: a. Store the plasma samples at -80°C until analysis. b. Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Plot the plasma concentration versus time data. b. Calculate the key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

Visualizations

experimental_workflow cluster_synthesis Synthesis & In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesize this compound Analog solubility Solubility Assay synthesis->solubility caco2 Caco-2 Permeability Assay solubility->caco2 formulation Formulation Development caco2->formulation Promising Analog pk_study Mouse PK Study (Oral Gavage) formulation->pk_study bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis pk_data Pharmacokinetic Data Analysis bioanalysis->pk_data

Caption: Experimental workflow for developing and evaluating this compound analogs.

logical_relationship cluster_causes Primary Causes cluster_strategies Improvement Strategies fb Low this compound Bioavailability sol Poor Aqueous Solubility fb->sol pgp P-glycoprotein Efflux fb->pgp sm Structural Modification sol->sm nf Nanoformulation sol->nf pd Prodrug Approach pgp->pd pgp->nf

Caption: Key factors influencing this compound bioavailability and strategies for improvement.

References

Fidaxomicin Technical Support Center: Troubleshooting Laboratory Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fidaxomicin. This resource is designed for researchers, scientists, and drug development professionals to address potential concerns about the interference of this compound with laboratory reagents and assays. While there is a lack of documented direct interference of this compound with common laboratory reagents, this guide provides a framework for identifying and troubleshooting potential issues in your specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a narrow-spectrum macrocyclic antibiotic that functions by inhibiting bacterial RNA polymerase.[1][2][3] Specifically, it binds to the DNA template-RNA polymerase complex, preventing the initial separation of DNA strands.[3][4] This action halts the initiation of bacterial transcription, ultimately leading to bacterial cell death.[1][2] Human RNA polymerase is not affected by this compound, ensuring its specific antibacterial activity.[2]

Q2: Is this compound known to directly interfere with common laboratory assays?

Currently, there is no widespread, documented evidence of this compound directly interfering with common laboratory reagents or assays such as ELISA, PCR, or enzymatic assays. Its high specificity for bacterial RNA polymerase suggests a low probability of off-target effects in these systems.[2] However, the absence of evidence is not evidence of absence. Therefore, it is prudent for researchers to consider the possibility of interference within their unique experimental context.

Q3: My in vitro antibacterial assay is showing unexpected results with this compound. What could be the cause?

If you are observing unexpected results in an in vitro antibacterial assay, consider the following:

  • Spectrum of Activity: this compound has a narrow spectrum of activity, primarily targeting Gram-positive anaerobes, especially Clostridioides difficile.[1][2][3] It exhibits moderate activity against some other Gram-positive bacteria like S. aureus and Enterococcus spp., but has poor activity against Gram-negative bacilli and yeast.[1][5] Ensure the organism you are testing is within its known spectrum of activity.

  • Resistance: Although rare, reduced susceptibility to this compound can occur.[6] This is often associated with mutations in the rpoB gene, which encodes a subunit of RNA polymerase.[7][8]

  • Assay Conditions: The bactericidal activity of this compound is time-dependent, not concentration-dependent.[1] Ensure your assay incubation times are sufficient to observe its effect.

Q4: Could this compound's formulation interfere with my experiments?

The formulation of this compound, particularly if using a commercial tablet for your experiments, contains excipients. These inactive ingredients could potentially interfere with sensitive assays. If you suspect interference, it is recommended to obtain pure this compound powder from a chemical supplier for your research purposes.

Troubleshooting Guides

Scenario 1: Suspected Interference in a Cell-Based Assay

Problem: You are using a eukaryotic cell line to study a particular signaling pathway and notice unexpected changes in your reporter assay after treating the cells with this compound as a negative control.

Troubleshooting Steps:

  • Vehicle Control: Ensure you have a proper vehicle control (the solvent used to dissolve this compound) to rule out any effects of the solvent itself.

  • Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine if the observed effect is due to unexpected toxicity of this compound on your eukaryotic cell line at the concentrations used.

  • Assay Component Check: Test for direct interference of this compound with your reporter enzyme (e.g., luciferase, beta-galactosidase) or substrate. This can be done by running the enzymatic reaction in a cell-free system with and without this compound.

Scenario 2: Inconsistent MIC Results in Susceptibility Testing

Problem: You are performing antimicrobial susceptibility testing (AST) for this compound against a bacterial strain and are getting variable Minimum Inhibitory Concentration (MIC) results.

Troubleshooting Steps:

  • Methodology Review: Double-check your AST protocol (e.g., broth microdilution, agar dilution) for adherence to established standards (e.g., CLSI guidelines).

  • Media Interaction: Although not documented, consider the possibility of this compound interacting with components of your microbiology media. You can test this by comparing results in different types of media.

  • Inoculum Preparation: Ensure your bacterial inoculum is standardized correctly, as inoculum size can affect MIC results.

  • Time-Dependent Activity: Remember that this compound's bactericidal activity is time-dependent.[1] Ensure your incubation period is appropriate and consistent across experiments.

Data Presentation

Should you conduct experiments to test for potential interference, structuring your quantitative data in clear tables is crucial for analysis and comparison.

Table 1: Example Data for Assessing this compound Interference with a Luciferase Reporter Assay

This compound Conc. (µM)Vehicle Control RLUThis compound-Treated RLU% Inhibition/Activation
0 (Vehicle)150,000N/A0%
1150,000148,5001% Inhibition
10150,000151,0000.67% Activation
100150,000145,0003.33% Inhibition

RLU: Relative Light Units

Table 2: Example Data for Evaluating this compound's Effect on a Kinase Assay

This compound Conc. (µM)Kinase Activity (Vehicle)Kinase Activity (this compound)% Inhibition
0 (Vehicle)100%N/A0%
1100%99.5%0.5%
10100%98.2%1.8%
100100%97.9%2.1%

Experimental Protocols

Protocol 1: Assessing Direct Interference with an Enzymatic Assay

This protocol provides a general framework for determining if this compound directly affects the activity of a purified enzyme.

Materials:

  • Purified enzyme of interest

  • Enzyme substrate

  • Assay buffer

  • This compound stock solution

  • Vehicle (solvent for this compound)

  • Microplate reader or appropriate detection instrument

Methodology:

  • Prepare a series of this compound dilutions in the assay buffer. Also, prepare corresponding vehicle control dilutions.

  • In a microplate, add the enzyme and the this compound dilution (or vehicle control).

  • Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction kinetics or endpoint using a microplate reader.

  • Compare the enzyme activity in the presence of this compound to the vehicle control to determine any inhibitory or activating effects.

Visualizations

Signaling Pathway

Fidaxomicin_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP RNA Polymerase (RNAP) DNA->RNAP Binds mRNA mRNA Transcript RNAP->mRNA Transcription (Blocked) This compound This compound This compound->RNAP Binds to DNA-RNAP complex Complex DNA-RNAP-Fidaxomicin Complex Protein Essential Proteins mRNA->Protein Translation CellDeath Cell Death Protein->CellDeath Leads to (inhibited)

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Workflow

Interference_Workflow Start Suspected Assay Interference ControlCheck Verify Controls (Vehicle, Positive, Negative) Start->ControlCheck DirectTest Direct Interference Test (Cell-free system) ControlCheck->DirectTest Controls OK DoseResponse Perform Dose-Response Curve DirectTest->DoseResponse Analyze Analyze Data for Concentration-Dependent Effect DoseResponse->Analyze Conclusion Conclusion on Interference Analyze->Conclusion Significant Effect NoInterference No Interference Detected Analyze->NoInterference No Significant Effect

Caption: Workflow for troubleshooting potential laboratory assay interference.

References

Best practices for long-term storage of fidaxomicin stocks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage of fidaxomicin stocks, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound powder?

A1: For optimal long-term stability, solid this compound powder (research grade) should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is -20°C.[1] For shorter durations, storage at refrigerated temperatures (2°C to 8°C) is also acceptable.[2]

Q2: How long can I store this compound powder under these conditions?

A2: Based on stability studies, this compound drug substance is stable for extended periods when stored appropriately. Stability has been demonstrated for at least 36 months at -25°C to -10°C and for 36 months at 2°C to 8°C.[2] At 25°C and 60% relative humidity, it is stable for at least 24 months.[2]

Q3: What are the signs of this compound degradation?

A3: Physical signs of degradation can include a change in the color or texture of the powder. However, chemical degradation may not always be visible. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities and degradation products.[1]

Q4: Is this compound sensitive to light or humidity?

A4: Yes, this compound is known to be sensitive to humidity and heat, which can lead to the formation of degradation products.[3] Therefore, it is crucial to store it in a dry environment and protect it from light. Use of a desiccator for storage at room temperature is recommended.

Q5: Can I store this compound in solution?

A5: Stock solutions of this compound can be prepared, but their stability is limited compared to the solid form. If you need to store this compound in solution, it is recommended to prepare fresh solutions for each experiment. For short-term storage, aliquots of stock solutions in a suitable solvent (e.g., DMSO) should be stored at -20°C or below and protected from light. It is advisable to perform a stability test on your specific solvent and storage conditions if you plan to store solutions for an extended period.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent results in bioassays. Degradation of this compound stock.1. Assess the purity of your this compound stock using HPLC. 2. Prepare a fresh stock solution from a new vial of this compound powder. 3. Confirm the biological activity of the new stock using a standard bioassay with a sensitive control strain.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Identify the degradation products by comparing the retention times with known impurity standards or by using mass spectrometry (MS). 2. Review your storage and handling procedures to ensure they align with the recommended best practices. 3. Consider if the degradation is due to acidic or alkaline conditions, oxidation, or thermal stress.
Reduced solubility of this compound powder. Potential moisture absorption and degradation.1. Ensure the storage container is tightly sealed and stored in a desiccator if at room temperature. 2. Before weighing, allow the container to equilibrate to room temperature to prevent condensation.

Quantitative Data on this compound Stability

Table 1: Long-Term Stability of Solid this compound

Storage ConditionDurationStability Outcome
-25°C to -10°C36 monthsStable, within specifications.[2]
2°C to 8°C36 monthsStable, within specifications.[2]
25°C / 60% RH24 monthsStable, within specifications.[2]
40°C / 75% RH6 monthsShows adverse trends for assay and impurities.[2]

Table 2: Stability of Crushed this compound Tablets in Different Vehicles at Room Temperature

VehicleDurationStability Outcome
WaterUp to 2 hoursStable.[4][5]
ApplesauceUp to 24 hoursStable.[4][5]
Ensure®Up to 24 hoursStable.[4][5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated stability-indicating RP-HPLC-UV method.

Objective: To determine the purity of this compound and quantify its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A mixture of 0.1% orthophosphoric acid in water, acetonitrile, and methanol (20:36.5:43.5 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 5-30 µg/mL).

  • Procedure:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and identify the peak corresponding to this compound based on its retention time, which should be compared to a reference standard.

    • Identify and quantify any impurity peaks.

  • Forced Degradation Studies (for method validation and degradation pathway analysis):

    • Acid Degradation: Incubate the this compound solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Alkali Degradation: Incubate the this compound solution with a base (e.g., 0.1 N NaOH) at room temperature.

    • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid this compound powder to dry heat.

    • Analyze the stressed samples using the HPLC method to observe the formation of degradation products.

Protocol 2: Bioassay for this compound Activity

Objective: To determine the biological activity of a this compound stock by measuring its Minimum Inhibitory Concentration (MIC) against a sensitive bacterial strain.

Methodology:

  • Materials:

    • Clostridioides difficile reference strain (e.g., ATCC 700057).

    • Appropriate anaerobic growth medium (e.g., Brucella agar or broth supplemented with hemin and vitamin K).

    • This compound stock solution of known concentration.

    • Sterile 96-well microtiter plates.

    • Anaerobic incubation chamber.

  • Procedure (Broth Microdilution):

    • Prepare a serial two-fold dilution of the this compound stock solution in the broth medium in the wells of a 96-well plate. The concentration range should span the expected MIC of the control strain.

    • Prepare a standardized inoculum of the C. difficile strain (e.g., 0.5 McFarland standard) and dilute it to the final target concentration in the broth.

    • Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (broth only).

    • Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.

    • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

This compound Degradation Logic

Fidaxomicin_Degradation This compound This compound Stock Storage Storage Conditions This compound->Storage Handling Experimental Handling This compound->Handling Degradation Degradation Storage->Degradation Improper (Temp, Humidity, Light) Handling->Degradation e.g., pH, Solvents Impurities Formation of Impurities (e.g., Impurity 1, 4, 5, etc.) Degradation->Impurities LossOfActivity Loss of Biological Activity Degradation->LossOfActivity Troubleshooting Troubleshooting Impurities->Troubleshooting LossOfActivity->Troubleshooting HPLC HPLC Analysis Troubleshooting->HPLC Assess Purity Bioassay Bioassay (MIC) Troubleshooting->Bioassay Confirm Activity

Caption: Logical workflow for troubleshooting this compound stock degradation.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow start This compound Stock prep_sample Prepare Sample for Analysis (Dilution in Mobile Phase) start->prep_sample hplc_analysis HPLC Purity Analysis prep_sample->hplc_analysis data_analysis Data Analysis: - Purity (%) - Impurity Profile hplc_analysis->data_analysis decision Purity Meets Specification? data_analysis->decision use_stock Proceed with Experiment decision->use_stock Yes discard_stock Discard Stock and Prepare Fresh decision->discard_stock No bioassay Optional: Bioassay (MIC) to Confirm Activity use_stock->bioassay

Caption: Experimental workflow for assessing the stability of this compound stocks.

References

Fidaxomicin Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for fidaxomicin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during experimental procedures. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during my experiments?

A1: this compound is susceptible to degradation under several conditions. The primary factors to control are:

  • pH: this compound is sensitive to both acidic and alkaline conditions.[1][2][3][4][5][6]

  • Temperature: Elevated temperatures can accelerate the degradation process.[1][2][3][4][5][6]

  • Light: Although less documented, exposure to light may contribute to degradation.

  • Oxidative Stress: The presence of oxidizing agents can lead to the formation of impurities.[1][2][3][4][5][6]

  • Improper Storage: Not adhering to recommended storage conditions can compromise the stability of the compound.

Q2: What is the main degradation product of this compound I should be aware of?

A2: The primary degradation pathway for this compound is the hydrolysis of the isobutyryl ester, which results in the formation of its main metabolite, OP-1118.[7] This metabolite is also active but has a significantly higher Minimum Inhibitory Concentration (MIC) against Clostridium difficile compared to the parent compound.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its stability, this compound should be stored under the following conditions:

  • Solid Form (Tablets/Powder): Store at a controlled room temperature between 20°C to 25°C (68°F to 77°F).

  • Reconstituted Suspension: Keep refrigerated between 2°C to 8°C (36°F to 46°F).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of this compound activity. Degradation of this compound due to improper handling or storage.1. Verify Storage Conditions: Ensure that this compound (solid and reconstituted forms) has been stored at the recommended temperatures. 2. Review Solution Preparation: Prepare this compound solutions fresh for each experiment whenever possible. If solutions need to be stored, refer to the stability data in different vehicles below. 3. Control Experimental Parameters: Maintain a stable pH and temperature during your experiment. Avoid exposure to strong acids, bases, and high temperatures. 4. Protect from Light: Store stock solutions and experimental setups in a way that minimizes light exposure. Use amber vials or cover containers with aluminum foil.
Appearance of unexpected peaks in my HPLC analysis. Formation of degradation products.1. Identify Degradants: Compare the retention times of the unknown peaks with known degradation products of this compound, such as OP-1118. A stability-indicating HPLC method is crucial for this.[1][2][3][4][5][6] 2. Analyze Stress Conditions: Review your experimental protocol to identify potential stress factors (e.g., pH, temperature, exposure to air/light) that could have led to degradation. 3. Perform Forced Degradation Study: To confirm the identity of degradation products, you can perform a forced degradation study under controlled stress conditions (see Experimental Protocols section).
Low recovery of this compound from a solution or matrix. Adsorption to container surfaces or degradation.1. Use Appropriate Containers: Utilize low-binding materials for containers and pipette tips. 2. Check Solution Stability: The stability of this compound can vary depending on the solvent or vehicle. Refer to the data on stability in different experimental vehicles. 3. Optimize Extraction/Purification Steps: If applicable, ensure your extraction or purification methods are validated for this compound to minimize loss.

Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound under various conditions.

Table 1: Stability of Crushed this compound Tablets in Different Vehicles at Room Temperature
VehicleTimeRecovery (%)Stability
Water2 hours95 - 104Stable[8][9][10][11]
Applesauce24 hours102 - 108Stable[8][9][10]
Ensure®24 hours96 - 108Stable[8][9][10]

Recovery is reported as a percentage of the labeled tablet strength (200 mg).

Table 2: Summary of this compound Degradation Under Forced Stress Conditions
Stress ConditionReagent/DetailsObservation
Acidic Hydrolysis 0.1 M HClDegradation observed, formation of impurity 5.[1][3][5][6]
Alkaline Hydrolysis 0.1 M NaOHSignificant degradation, formation of impurities 2, 3, and 6.[1][3][5][6]
Oxidative Degradation 3% H₂O₂Degradation observed.[1][3][5][6]
Thermal Degradation HeatDegradation observed.[1][3][5][6]

Note: Specific percentage degradation values under these forced conditions are not consistently reported in the literature. The provided information indicates susceptibility to degradation under these stresses.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC-UV Method for this compound

This method can be used to separate this compound from its degradation products, allowing for accurate quantification and stability assessment.[1][2][3][4][5][6]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column

  • Mobile Phase: 0.1% ortho phosphoric acid in water, acetonitrile, and methanol (20:36.5:43.5% v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Concentration Range for Linearity: 5–30 µg/mL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to achieve a concentration within the linear range.

  • Sample Preparation: Dilute the experimental sample containing this compound with the mobile phase to an expected concentration within the linear range.

  • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Analysis: Compare the peak area of this compound in the sample to that of the standard to quantify the amount of undegraded drug. Degradation products will appear as separate peaks with different retention times.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[1][2][3][4][5][6]

  • Acidic Degradation: Incubate a solution of this compound in 0.1 M HCl.

  • Alkaline Degradation: Incubate a solution of this compound in 0.1 M NaOH.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Heat a solid sample or a solution of this compound.

  • Photodegradation: Expose a solution of this compound to a suitable light source (e.g., UV lamp).

For each condition, analyze the samples at various time points using the stability-indicating HPLC method to monitor the decrease in the parent drug peak and the formation of degradation product peaks.

Visual Guides

This compound Degradation Pathways

This compound This compound OP1118 OP-1118 (Hydrolyzed Metabolite) This compound->OP1118 Hydrolysis Acid_Deg Acid-Dependent Impurity 5 This compound->Acid_Deg Acidic Stress Alkali_Deg Alkali-Dependent Impurities 2, 3, 6 This compound->Alkali_Deg Alkaline Stress Common_Deg Common Impurities 1, 4 This compound->Common_Deg General Degradation

Caption: Major degradation pathways of this compound under different stress conditions.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Acid Acidic Prep->Acid Alkali Alkaline Prep->Alkali Oxidative Oxidative Prep->Oxidative Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo HPLC RP-HPLC-UV Analysis Acid->HPLC Alkali->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Degradation) HPLC->Data

References

Validation & Comparative

Comparative Efficacy of Fidaxomicin and Metronidazole in Treating Clostridioides difficile Infection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, this guide provides an objective comparison of fidaxomicin and metronidazole for the treatment of Clostridioides difficile infection (CDI). The following analysis is supported by experimental data from clinical trials and outlines the methodologies employed in these key studies.

Executive Summary

This compound, a macrocyclic antibiotic, and metronidazole, a nitroimidazole antibiotic, represent two distinct therapeutic options for the management of CDI. Clinical evidence consistently demonstrates that while both agents can be effective in achieving an initial clinical cure, this compound is associated with significantly lower rates of CDI recurrence, leading to higher rates of sustained clinical response. This difference is largely attributed to this compound's narrower spectrum of activity, which minimizes disruption to the protective gut microbiota. Metronidazole, once a first-line agent for mild-to-moderate CDI, has seen its role diminish in clinical guidelines due to concerns about increasing resistance and inferior efficacy compared to other available agents, particularly in more severe cases.

Data Presentation: A Quantitative Comparison

The following tables summarize the efficacy of this compound and metronidazole based on data from retrospective cohort studies, meta-analyses, and network meta-analyses. It is important to note that direct head-to-head Phase 3 clinical trials comparing this compound and metronidazole are limited; much of the comparative data is indirect, with vancomycin serving as a common comparator.

Table 1: Clinical Efficacy of this compound vs. Metronidazole in Initial CDI Episodes

Efficacy EndpointThis compoundMetronidazoleStudy TypeKey Findings & Citations
Clinical Cure Rate 88.2% - 92.1%78.7%Retrospective Cohort / Phase 3 (vs. Vancomycin)This compound was non-inferior to vancomycin in Phase 3 trials. A retrospective study showed a numerically higher, though not statistically significant, clinical cure rate for this compound over metronidazole.
Recurrence Rate 13.3% - 15.4%16.7% - 25.3%Retrospective Cohort / Phase 3 (vs. Vancomycin)Phase 3 trials demonstrated significantly lower recurrence rates for this compound compared to vancomycin. A retrospective cohort study showed a lower, but not statistically significant, recurrence rate for this compound compared to metronidazole.
Global Cure Rate 70%53.3%Retrospective CohortA retrospective analysis indicated a trend towards a higher global cure rate with this compound, although the difference was not statistically significant.
Sustained Cure Rate Significantly HigherLowerNetwork Meta-AnalysisAn indirect comparison showed significantly improved sustained cure rates for this compound versus metronidazole.

Table 2: Indirect Treatment Comparison of this compound and Metronidazole (via Vancomycin)

OutcomeComparisonOdds Ratio (95% Credible Interval)SignificanceSource
Clinical Cure This compound vs. Metronidazole1.77 (1.11, 2.83)SignificantNetwork Meta-Analysis
Recurrence This compound vs. Metronidazole0.44 (0.27, 0.72)SignificantNetwork Meta-Analysis
Sustained Cure This compound vs. Metronidazole2.39 (1.65, 3.47)SignificantNetwork Meta-Analysis

Experimental Protocols

The following outlines the general methodologies of key clinical trials that have informed the comparative efficacy of this compound.

This compound Phase 3 Clinical Trials (OPT-80-003 & OPT-80-004)

These were multicenter, randomized, double-blind, non-inferiority trials comparing this compound to vancomycin for the treatment of CDI.

  • Patient Population: Adults with acute, toxin-positive CDI. Key exclusion criteria included life-threatening or fulminant CDI, more than one prior CDI episode in the last 3 months, and inflammatory bowel disease.

  • Intervention:

    • This compound: 200 mg orally twice daily for 10 days.

    • Vancomycin: 125 mg orally four times daily for 10 days.

  • Primary Endpoint: Clinical cure, defined as the resolution of diarrhea and no further need for CDI treatment at the end of the 10-day course.

  • Secondary Endpoints:

    • Recurrence of CDI, defined as the return of diarrhea and a positive stool toxin test within 4 weeks of completing treatment.

    • Global cure, defined as clinical cure without recurrence.

Retrospective Cohort Study: this compound vs. Metronidazole

This type of study retrospectively analyzes real-world data from patients who received either this compound or metronidazole for CDI.

  • Study Design: Patient records are reviewed to identify individuals treated for CDI with either this compound or metronidazole.

  • Data Collection: Information on patient demographics, comorbidities, CDI severity, treatment outcomes (clinical cure, recurrence), and mortality is collected.

  • Endpoints:

    • Primary: Global cure rate.

    • Secondary: Clinical cure rate, recurrence rate, medication changes due to treatment failure.

Visualizing Mechanisms and Workflows

Mechanism of Action: this compound

This compound inhibits bacterial RNA polymerase at an early stage of transcription. It binds to the DNA template-RNA polymerase complex, preventing the initial separation of DNA strands, which is a prerequisite for messenger RNA synthesis.

Fidaxomicin_Mechanism cluster_transcription Bacterial Transcription Initiation RNAP RNA Polymerase Open_Complex Open Promoter Complex (DNA Strands Separated) RNAP->Open_Complex Binds to DNA DNA DNA Template mRNA mRNA Synthesis Open_Complex->mRNA Initiates Transcription This compound This compound This compound->RNAP Binds to RNAP-DNA complex This compound->Open_Complex Prevents DNA strand separation

Caption: this compound's inhibition of bacterial transcription.

Mechanism of Action: Metronidazole

Metronidazole is a prodrug that requires reductive activation within anaerobic bacteria. Once activated, it forms cytotoxic free radicals that disrupt the helical structure of DNA, leading to strand breakage and cell death.

Metronidazole_Mechanism cluster_bacterial_cell Anaerobic Bacterial Cell Metronidazole_prodrug Metronidazole (Prodrug) Activation Reductive Activation (by anaerobic enzymes) Metronidazole_prodrug->Activation Active_Metabolite Cytotoxic Free Radicals Activation->Active_Metabolite DNA Bacterial DNA Active_Metabolite->DNA Interacts with Damage DNA Strand Breakage DNA->Damage Cell_Death Bacterial Cell Death Damage->Cell_Death

Caption: Metronidazole's mechanism of action via DNA damage.

General Experimental Workflow for a CDI Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial comparing treatments for CDI.

CDI_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Randomization Screening->Enrollment Treatment 10-Day Treatment Period Enrollment->Treatment EOT_Assessment End-of-Treatment Assessment (Clinical Cure) Treatment->EOT_Assessment Follow_Up 4-Week Follow-Up EOT_Assessment->Follow_Up Recurrence_Assessment Recurrence Assessment Follow_Up->Recurrence_Assessment Final_Analysis Final Analysis (Global Cure) Recurrence_Assessment->Final_Analysis

Caption: Generalized workflow of a CDI clinical trial.

Conclusion

The available evidence strongly suggests that this compound offers a significant advantage over metronidazole in the treatment of Clostridioides difficile infection, primarily driven by its superior ability to prevent recurrence. This leads to higher rates of sustained clinical response. While metronidazole may still have a limited role in specific, low-risk patient populations or resource-constrained settings, current clinical guidelines favor this compound as a first-line therapy for both initial and recurrent CDI episodes. For researchers and drug development professionals, the distinct mechanisms of action and the impact on the gut microbiome of these two agents provide a compelling case study in the evolution of antimicrobial therapy for CDI.

Fidaxomicin: A Targeted Approach to Combating Clostridioides difficile

Author: BenchChem Technical Support Team. Date: November 2025

Fidaxomicin stands out in the landscape of antibiotic therapies for Clostridioides difficile infection (CDI) due to its targeted, narrow-spectrum activity. This attribute allows for the potent eradication of C. difficile while preserving the delicate balance of the gut microbiome, a crucial factor in preventing CDI recurrence. In contrast, broad-spectrum antibiotics, while effective against a wide range of bacteria, can indiscriminately eliminate beneficial gut flora, creating an environment ripe for opportunistic infections.

This guide provides an objective comparison of this compound's in vitro performance against other antibiotics commonly used in the context of CDI and gut-related infections. The supporting experimental data, presented in clearly structured tables, demonstrates this compound's potent and selective activity. Detailed methodologies for the key experiments are provided to ensure transparency and reproducibility.

In Vitro Susceptibility of C. difficile

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following table summarizes the in vitro activity of this compound and comparator antibiotics against clinical isolates of C. difficile. Lower MIC values indicate greater potency.

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound0.06 - 0.250.125 - 0.5≤0.001 - 1
Vancomycin0.5 - 1.01.0 - 2.00.06 - 4.0
Metronidazole0.25 - 1.00.5 - 2.0≤0.015 - >256

Data compiled from multiple in vitro studies.[1][2][3][4]

The data clearly illustrates that this compound exhibits significantly lower MIC values against C. difficile compared to vancomycin and metronidazole, indicating superior in vitro potency.

Comparative Activity Against Gut Microbiota

A key differentiator for this compound is its minimal impact on the commensal bacteria that constitute a healthy gut microbiome. The following table compares the in vitro activity of this compound and broad-spectrum antibiotics against representative anaerobic intestinal bacteria.

AntibioticActivity against Gram-positive anaerobes (non-C. difficile)Activity against Gram-negative anaerobes (e.g., Bacteroides spp.)
This compoundLess activePoorly active
VancomycinActiveGenerally not active
MetronidazoleVariable activityActive
RifaximinActiveActive

This table provides a qualitative summary based on findings from various in vitro studies.[1][5][6][7][8]

This compound's limited activity against common Gram-positive and Gram-negative anaerobes is a hallmark of its narrow-spectrum nature.[1][9] This selectivity is crucial for preserving the gut microbiota's integrity, which is often disrupted by broad-spectrum agents like vancomycin and metronidazole.[10][11][12][13][14]

Experimental Protocols

The in vitro data presented in this guide is primarily derived from standardized antimicrobial susceptibility testing methods. The following is a detailed methodology for a key experiment used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Antimicrobial Stock Solutions:

  • This compound, vancomycin, and metronidazole are dissolved in appropriate solvents (e.g., dimethyl sulfoxide for this compound, water for vancomycin) to create high-concentration stock solutions.

2. Preparation of Agar Plates with Antimicrobial Agents:

  • A series of two-fold serial dilutions of each antimicrobial stock solution is prepared.

  • Each dilution is then added to molten and cooled Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

  • The agar is poured into sterile petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.

3. Inoculum Preparation:

  • C. difficile isolates are grown on an appropriate medium under anaerobic conditions.

  • Colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • The inoculum is then diluted to achieve a final concentration of approximately 10⁵ CFU per spot on the agar plate.

4. Inoculation of Agar Plates:

  • A multipoint inoculator is used to deliver a standardized volume of the prepared bacterial suspension onto the surface of each agar plate, including the control plate.

5. Incubation:

  • The inoculated plates are incubated at 37°C for 48 hours in an anaerobic environment.

6. Determination of MIC:

  • Following incubation, the plates are examined for bacterial growth.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action: A Tale of Two Strategies

The differing spectrum of activity between this compound and broad-spectrum antibiotics can be attributed to their distinct molecular targets and mechanisms of action.

This compound's Targeted Inhibition of RNA Polymerase

This compound employs a highly specific mechanism by inhibiting the bacterial enzyme RNA polymerase.[1][15][16] This enzyme is essential for transcription, the process of copying DNA into RNA, which is a critical step in protein synthesis and overall bacterial survival. This compound binds to a specific subunit of the RNA polymerase, preventing the initiation of transcription.[1][17] The unique structure of the C. difficile RNA polymerase contributes to this compound's potent and narrow-spectrum activity.[18][19]

Fidaxomicin_Mechanism cluster_bacterium C. difficile Bacterium DNA Bacterial DNA mRNA mRNA DNA->mRNA Transcription RNAP RNA Polymerase Protein Essential Proteins mRNA->Protein Translation Replication Bacterial Replication & Survival Protein->Replication This compound This compound This compound->RNAP Binds to & Inhibits

Caption: this compound's mechanism of action: inhibiting bacterial RNA polymerase.

Broad-Spectrum Antibiotics: A Wider Net

In contrast, broad-spectrum antibiotics target cellular processes common to a wide range of bacteria, both Gram-positive and Gram-negative.[10][20][] This lack of specificity leads to the disruption of the normal gut microbiota.

Broad_Spectrum_Mechanism cluster_bacteria Various Bacteria (Pathogenic & Commensal) cluster_outcomes CellWall Cell Wall Synthesis BacterialDeath Bacterial Death or Inhibited Growth ProteinSynth Protein Synthesis (Ribosomes) DNASynth DNA Replication FolicAcid Folic Acid Synthesis BroadSpectrum Broad-Spectrum Antibiotics BroadSpectrum->CellWall Inhibit BroadSpectrum->ProteinSynth Inhibit BroadSpectrum->DNASynth Inhibit BroadSpectrum->FolicAcid Inhibit

Caption: Mechanisms of action for various broad-spectrum antibiotics.

Conclusion

The in vitro data robustly validates this compound's narrow-spectrum activity. Its high potency against C. difficile and minimal impact on the broader gut microbial community underscore its targeted therapeutic approach. This contrasts sharply with broad-spectrum antibiotics, whose indiscriminate activity can lead to significant collateral damage to the gut microbiome. For researchers and drug development professionals, this compound serves as a compelling example of a pathogen-specific antibiotic that can effectively treat infections while mitigating the risks associated with broad-spectrum therapies.

References

A Comparative Guide to Fidaxomicin and Other Macrocyclic Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Fidaxomicin stands as a significant advancement in the treatment of Clostridioides difficile infection (CDI). As the first macrocyclic antibiotic approved for this indication in over two decades, its unique properties warrant a detailed comparison with other macrocyclic agents and the historical standard of care, vancomycin.[1][2] This guide provides an objective, data-driven comparison for researchers, scientists, and drug development professionals, focusing on mechanism, efficacy, and experimental validation.

Section 1: Structural and Mechanistic Distinctions

This compound belongs to the macrocyclic class of antibiotics, characterized by a large lactone ring. However, it is structurally and mechanistically distinct from traditional macrolides like erythromycin and azithromycin, as well as other RNA polymerase (RNAP) inhibitors like rifamycins.

  • Structure: this compound possesses an 18-membered macrocyclic lactone ring.[1] This contrasts with the 14- or 15-membered rings of macrolides such as erythromycin and clarithromycin.[1]

  • Mechanism of Action: Unlike traditional macrolides that bind to the 50S ribosomal subunit to inhibit protein synthesis, this compound is a bactericidal agent that inhibits bacterial transcription.[1][3] It binds to the "switch region" of the bacterial RNA polymerase, a site distinct from that of rifamycins.[2][4][5] This interaction prevents the initial separation of DNA strands, thereby inhibiting the synthesis of messenger RNA.[3][4] This unique mechanism means there is no cross-resistance with rifamycins.[5]

Fidaxomicin_Mechanism_of_Action cluster_transcription Bacterial Transcription Initiation cluster_inhibition This compound Inhibition DNA DNA Template Complex RNAP-DNA Complex DNA->Complex RNAP RNA Polymerase (RNAP) RNAP->Complex OpenComplex Open Promoter Complex (DNA Strands Separated) Complex->OpenComplex Initiation BlockedComplex This compound binds to RNAP-DNA Complex Complex->BlockedComplex mRNA mRNA Synthesis OpenComplex->mRNA This compound This compound This compound->BlockedComplex Inhibition Transcription Halted BlockedComplex->Inhibition Prevents DNA Strand Separation

Caption: Mechanism of this compound action on bacterial RNA polymerase.

Section 2: Comparative In Vitro Activity

This compound's key advantage is its narrow spectrum of activity. It is highly potent against C. difficile while having minimal impact on the normal gut microbiota, particularly Gram-negative anaerobes and Bacteroides species.[1][6] This is a critical factor in reducing CDI recurrence rates.[7]

Organism This compound MIC (µg/mL) Vancomycin MIC (µg/mL) Metronidazole MIC (µg/mL) Erythromycin MIC (µg/mL) Rifaximin MIC (µg/mL)
Clostridioides difficile ≤0.001 - 1 [8]0.25 - 8[9]≤4[9]>1280.125 to >256[9]
Clostridium perfringens 0.004 - 0.032 [10][11]----
Staphylococcus aureus Moderate Activity[3]0.5 - 2>320.25 to >128-
Enterococcus spp. Moderate Activity[3]1 - 4>320.25 to >128-
Bacteroides fragilis >1024[12]0.25 - 40.5 - 2>128-
Escherichia coli Poor Activity[3]>64>32>128-
MIC values are presented as ranges or MIC90 where available from cited studies. Dashes indicate data not commonly reported in comparative studies.

Section 3: Clinical Efficacy in C. difficile Infection

Multiple Phase III clinical trials have established the efficacy of this compound in treating CDI, comparing it directly with the standard therapy, oral vancomycin. The consistent finding is that this compound is non-inferior to vancomycin for achieving initial clinical cure and superior for preventing recurrence of the infection.[2][13]

Clinical Endpoint This compound Vancomycin p-value Reference
Clinical Cure Rate (mITT) 88.2%85.8%Non-inferior[13]
Recurrence Rate (mITT) 15.4%25.3%0.005[13]
Global Cure Rate (mITT) 74.6%64.1%0.006[13]
Cure Rate with Concomitant Antibiotics 90.0%79.4%0.04[14]
Sustained Cure (Extended-Pulsed Dosing) 70% (124/177)59% (106/179)-[15]
mITT: modified intention-to-treat population.

Section 4: Pharmacokinetic Profile

This compound is designed for targeted, local action within the gastrointestinal tract. Its pharmacokinetic properties reflect this, with minimal systemic absorption leading to very low plasma concentrations and high fecal concentrations.[1][16] This minimizes systemic side effects and concentrates the drug at the site of infection.[17]

Pharmacokinetic Parameter This compound OP-1118 (Metabolite) Vancomycin (Oral) Rifaximin
Systemic Absorption Minimal[1]Minimal[1]Negligible<0.4%
Mean Peak Plasma Conc. (Cmax) ~5.2 - 8.7 ng/mL[3][18]~12.0 - 19.8 ng/mL[3][18]Undetectable~4 ng/mL
Mean Fecal Concentration ~2181 - 2669 µg/g[18]HighHighHigh
Metabolism Hydrolysis to active metabolite OP-1118[1]-NoneHepatic (for absorbed fraction)
Excretion Primarily Feces[18]Primarily Feces[18]FecesFeces
Data compiled from studies involving oral administration for CDI or other GI indications.

Section 5: Resistance Profile

While resistance to this compound is not widespread, it can emerge.[19] Mutations in the genes encoding RNA polymerase subunits, particularly in the β subunit at position V1143, have been associated with reduced susceptibility.[20] Importantly, due to its unique binding site, there is no cross-resistance observed with rifamycins.[5] Continuous surveillance is necessary to monitor resistance trends.[20]

Section 6: Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The agar dilution method is a standard protocol for determining the MIC of this compound against anaerobic bacteria like C. difficile, as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

  • Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.[21]

  • Antibiotic Dilution: A series of agar plates are prepared, each containing a different, doubling concentration of this compound (e.g., 0.008 to 2 mg/L). The antibiotic, dissolved in a solvent like DMSO, is added to the molten agar before pouring the plates.[21]

  • Inoculum Preparation: A standardized suspension of the C. difficile isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The bacterial suspension is applied to the surface of each antibiotic-containing plate using a multipoint inoculator. A growth control plate (no antibiotic) is also inoculated.

  • Incubation: Plates are incubated under anaerobic conditions at 37°C for 48 hours.[21]

  • MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the isolate.[21]

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Serial Dilutions of this compound P3 Create Agar Plates with Varying Antibiotic Concentrations P1->P3 P2 Prepare Supplemented Brucella Agar P2->P3 E1 Inoculate Plates with Test Organism P3->E1 P4 Prepare Standardized Bacterial Inoculum P4->E1 E2 Incubate under Anaerobic Conditions (48h, 37°C) E1->E2 A1 Examine Plates for Bacterial Growth E2->A1 A2 Determine MIC: Lowest Concentration with No Growth A1->A2

Caption: Workflow for MIC determination via the agar dilution method.

In Vivo Pharmacokinetic Study Design

This protocol outlines a typical design for assessing the pharmacokinetics of orally administered this compound in human subjects.

Methodology:

  • Subject Enrollment: Healthy volunteers or a target patient population (e.g., patients with IBD and CDI) are enrolled after providing informed consent.[22][23]

  • Dosing Regimen: Subjects receive a standard oral dose of this compound (e.g., 200 mg twice daily for 10 days).[22][23]

  • Sample Collection:

    • Blood Samples: Venous blood is collected at multiple time points on specific days (e.g., Day 1, 5, and 10) both before and after dosing (e.g., pre-dose, 0.5, 1, 2, 4, 10 hours post-dose) to capture the plasma concentration-time profile.[23]

    • Stool Samples: Fecal samples are collected on designated study days (e.g., Day 1, 5, and 10) to measure drug concentration at the site of action.[23]

  • Sample Processing: Blood is processed to plasma. Both plasma and stool samples are stored frozen until analysis.

  • Bioanalysis: Concentrations of this compound and its primary metabolite, OP-1118, are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated from the concentration-time data.

Section 7: Comparative Summary

This compound's profile distinguishes it from both traditional macrolides and the CDI standard-of-care, vancomycin. Its targeted action, narrow spectrum, and minimal disruption of gut flora provide a significant clinical advantage in achieving a sustained cure for C. difficile infection.

Comparative_Summary cluster_MoA Mechanism of Action cluster_Spectrum Spectrum vs. Gut Flora cluster_Outcome Primary Clinical Outcome (CDI) This compound This compound MoA_F Inhibits RNA Polymerase (Transcription) This compound->MoA_F Spec_F Narrow: Spares Bacteroides This compound->Spec_F Out_F High Cure Rate Low Recurrence Rate This compound->Out_F Vancomycin Vancomycin MoA_V Inhibits Cell Wall Synthesis Vancomycin->MoA_V Spec_V Broad Gram-Positive: Impacts Flora Vancomycin->Spec_V Out_V High Cure Rate Higher Recurrence Rate Vancomycin->Out_V Macrolides Typical Macrolides (e.g., Azithromycin) MoA_M Inhibits 50S Ribosome (Protein Synthesis) Macrolides->MoA_M Spec_M Broad: Impacts Flora Macrolides->Spec_M Out_M Not Indicated for CDI Macrolides->Out_M

Caption: Key comparative features of this compound vs. alternatives.

References

Fidaxomicin vs. Vancomycin for the Prevention of Recurrent Clostridioides difficile Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea, with recurrence being a major clinical challenge. This guide provides an objective comparison of the efficacy of two key therapeutic agents, fidaxomicin and vancomycin, in preventing CDI recurrence, supported by data from pivotal clinical trials.

Comparative Efficacy: Quantitative Data

Multiple phase 3, randomized, double-blind clinical trials have demonstrated that while this compound is non-inferior to vancomycin in achieving initial clinical cure of CDI, it is superior in preventing recurrence. A meta-analysis of three randomized controlled trials encompassing 1359 patients showed a statistically significant reduction in CDI recurrence with this compound compared to vancomycin.

OutcomeThis compoundVancomycinKey Findings
Clinical Cure Rate (End of Treatment) ~87-94%~86-92%This compound is non-inferior to vancomycin for initial clinical cure.
Recurrence Rate (within 28-30 days) ~11-20%~23-36%This compound is associated with a significantly lower risk of CDI recurrence.
Sustained Clinical Response Significantly HigherLowerA higher proportion of patients treated with this compound achieve cure without recurrence.
Recurrence in Patients with a Prior Episode 19.7%35.5%This compound demonstrates superiority in preventing a second recurrence.

Mechanism of Action and Impact on Gut Microbiota

The superior efficacy of this compound in preventing CDI recurrence is attributed to its distinct mechanism of action and its minimal impact on the gut microbiota.

  • This compound : A macrocyclic antibiotic that inhibits bacterial RNA polymerase at an early stage of transcription. It has a narrow spectrum of activity, potently targeting C. difficile while sparing key commensal gut bacteria such as Bacteroides species. This preservation of the gut microbiota is thought to contribute to the restoration of colonization resistance against C. difficile. This compound has also been shown to inhibit C. difficile sporulation, which may further reduce the risk of recurrence.

  • Vancomycin : A glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It has a broader spectrum of activity against Gram-positive bacteria, leading to significant disruption of the normal gut microbiota. This disruption can impair the microbiota's ability to resist C. difficile colonization and germination of spores, thereby increasing the risk of recurrence.

Below is a diagram illustrating the proposed differential effects of this compound and vancomycin on the gut microbiota and subsequent C. difficile recurrence.

cluster_0 Initial C. difficile Infection cluster_1 Antibiotic Treatment cluster_2 Impact on Gut Microbiota cluster_3 Outcome CDI C. difficile Infection (Vegetative Cells & Spores) This compound This compound CDI->this compound Vancomycin Vancomycin CDI->Vancomycin Fida_Microbiota Minimal Disruption (Preservation of Commensals) This compound->Fida_Microbiota Vanco_Microbiota Significant Disruption (Loss of Commensals) Vancomycin->Vanco_Microbiota Sustained_Cure Sustained Clinical Cure (Low Recurrence) Fida_Microbiota->Sustained_Cure Restored Colonization Resistance Recurrence High Recurrence Risk Vanco_Microbiota->Recurrence Impaired Colonization Resistance

Caption: Differential impact of this compound and vancomycin on gut microbiota and CDI recurrence.

Experimental Protocols: Key Phase 3 Clinical Trials

The data presented are primarily derived from two pivotal, randomized, double-blind, multicenter phase 3 clinical trials (NCT00314951 and NCT00468728).

Patient Population:

  • Adults (≥18 years) with a diagnosis of CDI, defined as diarrhea (>3 unformed bowel movements in 24 hours) and a positive stool test for C. difficile toxin.

  • Exclusion criteria included life-threatening or fulminant CDI, toxic megacolon, and significant comorbidities.

Treatment Regimens:

  • This compound Group: 200 mg administered orally twice daily for 10 days.

  • Vancomycin Group: 125 mg administered orally four times daily for 10 days.

Endpoints:

  • Primary Endpoint: Clinical response at the end of the 10-day treatment period. Clinical response was defined as the resolution of diarrhea or other symptoms to the extent that further CDI treatment was not necessary.

  • Secondary Endpoint: Recurrence of CDI within 28 days after the completion of treatment. Recurrence was defined as the reappearance of diarrhea and a positive stool toxin test.

  • Additional Efficacy Endpoint: Sustained clinical response, defined as clinical cure at the end of treatment without CDI recurrence through 25 days post-treatment.

The following diagram outlines the typical workflow of these clinical trials.

Start Patient with Suspected CDI Inclusion Inclusion/Exclusion Criteria Met (Diarrhea & Positive Toxin Test) Start->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Fidaxomicin_Arm This compound 200mg BID for 10 days Randomization->Fidaxomicin_Arm Vancomycin_Arm Vancomycin 125mg QID for 10 days Randomization->Vancomycin_Arm End_of_Treatment End of Treatment Assessment (Day 11-13) Fidaxomicin_Arm->End_of_Treatment Vancomycin_Arm->End_of_Treatment Primary_Endpoint Primary Endpoint: Clinical Cure? End_of_Treatment->Primary_Endpoint Follow_Up Follow-up Period (28 days) Primary_Endpoint->Follow_Up Cured No_Sustained_Response Recurrence Primary_Endpoint->No_Sustained_Response Not Cured Secondary_Endpoint Secondary Endpoint: Recurrence? Follow_Up->Secondary_Endpoint Sustained_Response Sustained Clinical Response Secondary_Endpoint->Sustained_Response No Recurrence Secondary_Endpoint->No_Sustained_Response Recurrence

Caption: Workflow of a typical Phase 3 clinical trial comparing this compound and vancomycin.

This next diagram illustrates the logical relationship between the primary and secondary endpoints in these trials.

cluster_0 Trial Endpoints Primary Primary Endpoint: Clinical Cure at End of Treatment Secondary Secondary Endpoint: Recurrence within 28 Days Post-Treatment Primary->Secondary Is a prerequisite for assessing Sustained Sustained Clinical Response (Global Cure) Primary->Sustained Is a component of Secondary->Sustained Absence of recurrence is a component of

Caption: Logical relationship of primary and secondary endpoints in CDI clinical trials.

Conclusion

Fidaxomicin: A Comparative Guide on Cost-Effectiveness in Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment landscape for Clostridioides difficile infection (CDI) has evolved with the introduction of newer agents like fidaxomicin. While established treatments such as vancomycin remain a standard of care, the higher acquisition cost of this compound necessitates a thorough evaluation of its comparative cost-effectiveness. This guide provides an objective comparison of this compound and vancomycin, supported by experimental data from pivotal clinical trials and economic modeling studies, to inform research and drug development decisions.

Executive Summary

This compound has demonstrated non-inferiority to vancomycin in achieving clinical cure for CDI in Phase III clinical trials.[1][2] Its primary advantage lies in a significantly lower rate of CDI recurrence, which is a major driver of its cost-effectiveness.[1][2] While the upfront drug cost of this compound is higher, economic analyses from various countries, including the United States, United Kingdom, Germany, and France, often demonstrate that this cost is offset by savings from reduced hospital readmissions and associated costs of managing recurrent CDI.[3][4][5] The cost-effectiveness of this compound can vary based on the healthcare system, patient population, and the specific strain of C. difficile.[3][6]

Comparative Efficacy and Recurrence Data

Pivotal Phase III, randomized, double-blind clinical trials have established the efficacy of this compound compared to vancomycin. The primary endpoint in these studies was clinical cure, with recurrence rates as a key secondary endpoint.

OutcomeThis compoundVancomycinKey Findings
Clinical Cure Rate (Modified Intention-to-Treat) 88.2%85.8%This compound was non-inferior to vancomycin in achieving clinical cure.[1]
Recurrence Rate (Modified Intention-to-Treat) 15.4%25.3%This compound was associated with a significantly lower rate of CDI recurrence.[1]
Global Cure Rate (Cure with no Recurrence) 74.6%64.1%The higher global cure rate for this compound is driven by the lower recurrence rate.

Economic Analysis: A Comparative Overview

The cost-effectiveness of this compound is typically evaluated using decision analytic models, such as Markov models, which simulate the clinical and economic outcomes of CDI treatment over a specified time horizon.[3][7][8] These models incorporate data on treatment efficacy, costs of drugs, hospitalization, and management of recurrence, and quality of life.

Study (Country)Patient PopulationICER (this compound vs. Vancomycin)Conclusion
USA[6]General CDI population$67,576 per QALY gainedThis compound may be a cost-effective option under most scenarios tested.[6]
UK (Scotland)[8]Severe CDI£16,529 per QALY gainedThis compound is cost-effective in patients with severe CDI.[8]
UK (Scotland)[8]First CDI recurrenceDominant (more effective, less costly)This compound is a dominant strategy in patients with a first CDI recurrence.[8]
France[3]General CDI populationCost-savingHigher drug cost was offset by lower hospitalization costs due to fewer recurrences.[3]
Germany[2]Patients with cancerDominantThis compound was the dominant strategy in the cancer subgroup.[2]
Japan[3]Post-metronidazole failureJPY 5,715,183 per QALY gainedThis compound improves health outcomes with a partial offset of its higher acquisition cost.[3]
Ireland[9]General CDI populationDominantThis compound was dominant to the current standard-of-care therapy.[9]

ICER: Incremental Cost-Effectiveness Ratio; QALY: Quality-Adjusted Life Year. A lower ICER indicates greater cost-effectiveness. "Dominant" implies that the intervention is both more effective and less costly than the comparator.

Experimental Protocols

The clinical data underpinning the cost-effectiveness analyses are primarily derived from large-scale, multicenter, randomized, double-blind, Phase III clinical trials. A representative example is the trial registered as NCT00314951.

Pivotal Phase III Clinical Trial Protocol (e.g., NCT00314951)
  • Objective: To compare the efficacy and safety of this compound with vancomycin for the treatment of Clostridioides difficile infection.[1]

  • Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority trial.

  • Patient Population: Adults with acute symptoms of CDI and a positive stool toxin test.[1]

  • Intervention:

    • This compound Group: 200 mg of this compound administered orally twice daily for 10 days.[1]

    • Vancomycin Group: 125 mg of vancomycin administered orally four times daily for 10 days.[1]

  • Primary Endpoint: Clinical cure, defined as the resolution of symptoms and no further need for CDI therapy two days after completing the 10-day treatment course.[1]

  • Secondary Endpoints:

    • Recurrence of CDI, defined as the return of diarrhea and a positive stool toxin test within four weeks of treatment completion.[1]

    • Global cure, defined as clinical cure without a subsequent recurrence.[1]

  • Data Analysis: The primary analysis was a non-inferiority comparison of clinical cure rates between the two treatment arms in both the modified intention-to-treat and per-protocol populations.

Visualizing the Research Landscape

To better understand the frameworks used in these comparative studies, the following diagrams illustrate a typical clinical trial workflow and the structure of a cost-effectiveness model for CDI treatment.

CDI_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (10 Days) cluster_assessment Primary Endpoint Assessment cluster_followup Follow-up Phase (4 Weeks) s1 Patient with Suspected CDI s2 Stool Toxin Test s1->s2 s3 Informed Consent s2->s3 Positive Test s4 Eligibility Criteria Met s3->s4 rand Randomization (1:1) s4->rand treat_F This compound (200mg BID) rand->treat_F treat_V Vancomycin (125mg QID) rand->treat_V assess_cure Clinical Cure Assessment (2 Days Post-Treatment) treat_F->assess_cure treat_V->assess_cure followup Monitor for Recurrence assess_cure->followup Cured final_outcome Global Cure Assessment followup->final_outcome

CDI Clinical Trial Workflow Diagram

CDI_Cost_Effectiveness_Model cluster_start Initial State cluster_treatment Treatment Decision cluster_outcomes Health States (Markov Model) start CDI Diagnosis decision Treatment start->decision death CDI-related Death start->death P(Death|Initial CDI) This compound This compound decision->this compound vancomycin Vancomycin decision->vancomycin cure Clinical Cure This compound->cure P(Cure|F) recurrence Recurrence This compound->recurrence vancomycin->cure P(Cure|V) vancomycin->recurrence cure->recurrence P(Recurrence) well Well (No CDI) cure->well recurrence->decision Re-treatment recurrence->death P(Death|Recurrence)

CDI Treatment Cost-Effectiveness Model

Conclusion

The decision to use this compound in a research or clinical setting involves a trade-off between its higher initial cost and its superior ability to prevent CDI recurrence. The evidence strongly suggests that in many contexts, particularly in patients at high risk for recurrence, the long-term economic benefits of this compound, driven by the avoidance of costly re-hospitalizations, make it a cost-effective or even cost-saving intervention compared to vancomycin. For drug development professionals, these findings underscore the value of developing therapies that not only achieve an initial cure but also address the long-term burden of disease recurrence. Researchers should consider these economic models and clinical trial designs when evaluating novel CDI therapies.

References

A Head-to-Head Comparison of Fidaxomicin and Thuricin CD for the Treatment of Clostridioides difficile Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the development of targeted and effective therapies. This guide provides a detailed, data-driven comparison of two antimicrobial agents: fidaxomicin, an FDA-approved narrow-spectrum antibiotic, and thuricin CD, a promising bacteriocin in preclinical development. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the current understanding of these two compounds.

Executive Summary

This compound and thuricin CD both exhibit potent activity against C. difficile, but they differ significantly in their chemical nature, mechanism of action, and spectrum of activity. This compound, a macrocyclic antibiotic, offers a proven clinical option with a narrow spectrum that is broader than thuricin CD. It has demonstrated non-inferiority to vancomycin in achieving clinical cure and superiority in preventing CDI recurrence. Thuricin CD, a two-component bacteriocin, displays an exceptionally narrow spectrum of activity, primarily targeting C. difficile. This high specificity suggests a potential for minimal disruption of the gut microbiota, a key factor in preventing CDI recurrence. While preclinical data for thuricin CD is promising, it has not yet been evaluated in human clinical trials.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and thuricin CD, focusing on their in vitro and in vivo efficacy.

Table 1: In Vitro Susceptibility of C. difficile to this compound and Thuricin CD

Antimicrobial AgentC. difficile Ribotype(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
This compound All ribotypes (various studies)0.06 - 0.250.125 - 0.5[1]
Ribotype 027 (BI/NAP1)0.1250.25[2][3]
Non-Ribotype 0270.060.125[2]
Thuricin CD Various clinical isolatesNot Reported<1.56[4]
Ribotype 027 (CD196 R027 & R20291 027)Lower than metronidazole, vancomycin, and actagardineNot Reported[5]

Note: Direct comparison of MIC values between studies should be done with caution due to potential variations in methodology.

Table 2: In Vivo Efficacy in Animal Models of C. difficile Infection

Antimicrobial AgentAnimal ModelC. difficile Strain(s)Key Efficacy Endpoint(s)OutcomeReference(s)
This compound HamsterBI1 (Ribotype 027)28-day survival90-100% survival[6]
Hamster630 (Ribotype 012)28-day survival0-40% survival (dose-dependent)[6]
Thuricin CD MouseRibotype 027Reduction in C. difficile in colon contents>95% (>1.5 log) reduction at 1 hour post-rectal administration[7]
MouseRibotype 027Reduction in C. difficile in colon contentsFurther 1.5 log reduction at 6 hours post-rectal administration[7]

Note: These studies were not direct head-to-head comparisons and used different animal models and methodologies.

Table 3: Spectrum of Activity

Antimicrobial AgentActivity against C. difficileActivity against other Gram-positivesActivity against Gram-negativesImpact on Gut MicrobiotaReference(s)
This compound HighModerate (e.g., Enterococcus, Staphylococcus)Low/NoneMinimal disruption[8]
Thuricin CD HighVery limited (some Bacillus and Listeria species)Low/NoneHighly specific, minimal impact on commensals[4]

Mechanisms of Action

The distinct mechanisms of action of this compound and thuricin CD are a key differentiating factor.

This compound: Inhibition of RNA Polymerase

This compound targets the bacterial enzyme RNA polymerase (RNAP), which is essential for transcription.[9][10][11] It binds to the "switch region" of the RNAP, preventing the separation of DNA strands and the initiation of transcription.[12][13] This mechanism is distinct from other RNAP inhibitors like rifamycins.

Fidaxomicin_Mechanism cluster_bacterium C. difficile Bacterium DNA Bacterial DNA RNAP RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA mRNA RNAP->mRNA Ribosome Ribosome mRNA->Ribosome Translation Proteins Essential Proteins Ribosome->Proteins CellDeath Bacterial Cell Death This compound This compound This compound->RNAP Binds to Switch Region Inhibits DNA strand separation

Caption: this compound inhibits bacterial RNA polymerase, halting transcription and leading to cell death.

Thuricin CD: Pore Formation in the Cell Membrane

Thuricin CD is a two-component bacteriocin, consisting of the peptides Trnα and Trnβ, that act synergistically.[14][15] The proposed mechanism of action involves the insertion of these peptides into the cell membrane of C. difficile, leading to the formation of pores.[16] This disrupts the membrane potential and integrity, causing leakage of cellular contents and ultimately cell death.[16]

ThuricinCD_Mechanism cluster_membrane C. difficile Cell Membrane Membrane Lipid Bilayer Pore Pore Formation Membrane->Pore Depolarization Membrane Depolarization Pore->Depolarization Leakage Leakage of Cellular Contents Depolarization->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath ThuricinCD Thuricin CD (Trnα + Trnβ) ThuricinCD->Membrane Insertion

Caption: Thuricin CD forms pores in the bacterial cell membrane, leading to cell lysis.

Experimental Protocols

Detailed experimental protocols are often proprietary or vary between laboratories. The following are generalized methodologies for key experiments cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination

A standardized method for determining the MIC of an antimicrobial agent against bacteria is crucial for assessing its potency. The broth microdilution method is commonly used.

MIC_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution Perform serial dilutions of antimicrobial in 96-well plate serial_dilution->inoculate incubate Incubate under appropriate anaerobic conditions inoculate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Inoculum Preparation: A pure culture of the C. difficile strain is grown on appropriate media. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., supplemented Brucella broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under anaerobic conditions at 37°C for 24-48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Biofilm Disruption Assay

The ability of an antimicrobial to disrupt pre-formed biofilms is a critical measure of its potential efficacy, as biofilms are a key factor in the persistence of infections.

Protocol:

  • Biofilm Formation: C. difficile is cultured in a 96-well plate under conditions that promote biofilm formation for a specified period (e.g., 48-72 hours).

  • Planktonic Cell Removal: The planktonic (free-floating) bacteria are carefully removed, and the wells are washed to leave the adhered biofilm.

  • Antimicrobial Treatment: The antimicrobial agent at various concentrations is added to the wells containing the pre-formed biofilms.

  • Incubation: The plate is incubated for a further period (e.g., 24 hours).

  • Quantification: The remaining biofilm is quantified using methods such as crystal violet staining, followed by measurement of the optical density, or by determining the viability of the remaining cells using assays like XTT.

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of CDI, offering a narrow-spectrum alternative to broader-spectrum antibiotics with a proven clinical benefit in reducing recurrence. Its mechanism of inhibiting RNA polymerase is well-characterized.

Thuricin CD, with its highly specific activity against C. difficile and its distinct pore-forming mechanism, holds considerable promise as a future therapeutic. Its extremely narrow spectrum could be a major advantage in preserving the gut microbiome. However, as a preclinical candidate, further research is required to establish its safety and efficacy in humans. Key challenges for the development of thuricin CD will include formulation to ensure its delivery to the colon and a thorough evaluation of its potential for resistance development.

For researchers and drug development professionals, the comparison of these two agents highlights the diverse strategies being employed to combat CDI. While this compound provides an effective and clinically validated option, the development of agents like thuricin CD underscores the potential of highly targeted, microbiome-sparing approaches for infectious disease therapy. Future head-to-head preclinical and, if warranted, clinical studies would be invaluable in directly comparing the efficacy and long-term impacts of these two distinct antimicrobial strategies.

References

Fidaxomicin: A Targeted Approach to Gut Microbiota Preservation in the Treatment of Clostridioides difficile Infection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Fidaxomicin, Vancomycin, and Metronidazole

The delicate ecosystem of the human gut microbiota plays a crucial role in health and disease. Antibiotic-induced disruption of this community can lead to a variety of adverse health outcomes, including the proliferation of pathogenic organisms such as Clostridioides difficile. This compound, a narrow-spectrum antibiotic, has emerged as a key therapeutic agent for C. difficile infection (CDI) that demonstrates a significant advantage in preserving the gut microbiota compared to broader-spectrum antibiotics like vancomycin and metronidazole.[1][2][3] This guide provides a comprehensive comparison of these antibiotics, supported by experimental data, to validate the gut microbiota-sparing effects of this compound.

Mechanism of Action: A Tale of Two Spectrums

The differential impact of these antibiotics on the gut microbiota stems from their distinct mechanisms of action and spectrum of activity.

  • This compound: This macrocyclic antibiotic inhibits bacterial RNA polymerase at a site distinct from that of rifamycins.[4][5] This action is highly specific to C. difficile and other closely related species, resulting in a narrow spectrum of activity that spares many of the commensal bacteria crucial for a healthy gut.[1][4][5] Its bactericidal activity against C. difficile and a prolonged post-antibiotic effect further contribute to its efficacy while minimizing collateral damage to the microbiota.[5]

  • Vancomycin: A glycopeptide antibiotic, vancomycin inhibits bacterial cell wall synthesis.[6] It has a broader spectrum of activity against Gram-positive bacteria, including many commensal species that are essential for maintaining gut homeostasis.[6][7][8] This widespread disruption can create an environment ripe for C. difficile recurrence and colonization by other pathogens.[9]

  • Metronidazole: This nitroimidazole antibiotic is effective against anaerobic bacteria and some protozoa.[10] While used for mild-to-moderate CDI, its broad activity against anaerobes can significantly alter the gut microbial landscape, contributing to dysbiosis and the risk of recurrence.[10][11]

The Impact on Gut Microbiota: A Quantitative Comparison

Numerous studies have demonstrated the superior microbiota-sparing effects of this compound. The following tables summarize key quantitative data from comparative studies.

Table 1: Impact on Major Gut Microbiota Phyla

AntibioticChange in BacteroidetesChange in FirmicutesChange in ProteobacteriaReference
This compound Minimal to no significant decreaseMinimal to no significant decreaseNo significant increase[12][13][14]
Vancomycin Significant decreaseSignificant decreaseSignificant increase[6][7][8][12]
Metronidazole Not consistently reported, but impacts anaerobesNot consistently reported, but impacts anaerobesNot consistently reported[10]

Table 2: Changes in Microbial Diversity and Key Bacterial Groups

ParameterThis compoundVancomycinReference
Alpha Diversity (Richness & Evenness) Preserved or faster recoverySignificantly decreased[8][11][15]
Bacteroides/Prevotella Group Persisted2–4 log10 CFU/g reduction[12][16]
Clostridium coccoides Group PersistedTransient suppression[12]
Clostridium leptum Group PersistedTransient suppression[12]

Clinical Outcomes: The Link Between Microbiota Preservation and Recurrence

The preservation of the gut microbiota by this compound is directly linked to improved clinical outcomes, most notably a lower rate of CDI recurrence.

Table 3: Clinical Efficacy and Recurrence Rates

OutcomeThis compoundVancomycinMetronidazoleReference
Clinical Cure Rate Non-inferior to vancomycinHighLower than vancomycin for severe CDI[17][18]
Recurrence Rate Significantly lower (e.g., 15.4% vs. 25.3%)HigherHigher than vancomycin[17][18][19]
Sustained Cure Rate Significantly higherLowerLower than this compound (indirect comparison)[17]

Experimental Methodologies

The data presented in this guide are derived from a variety of study designs, including randomized controlled trials and preclinical mouse models. Key experimental protocols are outlined below.

Human Clinical Trials
  • Study Design: Randomized, double-blind, controlled trials comparing the efficacy and safety of this compound to vancomycin for the treatment of CDI.[18][20]

  • Patient Population: Adults with acute CDI, confirmed by the presence of toxins A or B in a stool sample.[18]

  • Dosing Regimens:

    • This compound: 200 mg orally twice daily for 10 days.[12][18][20]

    • Vancomycin: 125 mg orally four times daily for 10 days.[12][18][20]

  • Microbiota Analysis:

    • Quantitative PCR (qPCR): Fecal samples were analyzed using group-specific primers to quantify major components of the microbiome, such as Bacteroides/Prevotella group, Clostridium coccoides group, and Clostridium leptum group.[12]

    • 16S rRNA Gene Sequencing: This technique is used to assess the overall composition and diversity of the gut microbiota.[21]

Preclinical Mouse Models
  • Study Design: Murine models of CDI are used to investigate the impact of antibiotics on the gut microbiota and susceptibility to colonization.[9][10][13]

  • Procedure:

    • Mice are treated with an antibiotic (e.g., clindamycin) to disrupt their native gut microbiota and induce susceptibility to CDI.

    • Mice are then challenged with C. difficile spores.

    • Following the establishment of infection, mice are treated with this compound or vancomycin.

    • Fecal samples are collected at various time points to monitor changes in the microbiota composition and density of pathogens.[10][13]

  • Microbiota Analysis: 16S rRNA gene sequencing is commonly employed to characterize the microbial communities in fecal samples.[10][13]

Visualizing the Impact: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_human Human Clinical Trial cluster_mouse Preclinical Mouse Model Patient CDI Patients Randomization Randomization Patient->Randomization This compound This compound Treatment (200mg BID, 10 days) Randomization->this compound Vancomycin Vancomycin Treatment (125mg QID, 10 days) Randomization->Vancomycin Fecal_Sampling_H Fecal Sample Collection (Baseline, During & Post-treatment) This compound->Fecal_Sampling_H Vancomycin->Fecal_Sampling_H Analysis_H Microbiota Analysis (qPCR, 16S rRNA sequencing) Fecal_Sampling_H->Analysis_H Mice Mice Antibiotic_Pre Antibiotic Pre-treatment (e.g., Clindamycin) Mice->Antibiotic_Pre CDiff_Challenge C. difficile Spore Challenge Antibiotic_Pre->CDiff_Challenge Treatment_M Treatment (this compound or Vancomycin) CDiff_Challenge->Treatment_M Fecal_Sampling_M Fecal Sample Collection Treatment_M->Fecal_Sampling_M Analysis_M Microbiota Analysis (16S rRNA sequencing) Fecal_Sampling_M->Analysis_M Microbiota_Impact This compound This compound Preservation Microbiota Preservation This compound->Preservation Narrow Spectrum Vancomycin Vancomycin Disruption Microbiota Disruption Vancomycin->Disruption Broad Spectrum Healthy_Microbiota Healthy Microbiota (High Diversity, Bacteroidetes, Firmicutes) Dysbiosis Dysbiosis (Low Diversity, Reduced Commensals, Increased Proteobacteria) Healthy_Microbiota->Preservation Low_Recurrence Low CDI Recurrence Preservation->Low_Recurrence High_Recurrence High CDI Recurrence Disruption->High_Recurrence

References

Safety Operating Guide

Personal protective equipment for handling Fidaxomicin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Fidaxomicin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a pharmaceutical compound that is harmful if swallowed.[1][2][3][4] While it is stable under normal conditions, it can form an explosive dust-air mixture during processing or handling.[1][3] It is incompatible with strong oxidizing agents.[1][2][3]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safe handling of this compound, a combination of engineering controls and personal protective equipment is essential.

Control TypeRecommendationSource(s)
Ventilation Use only with adequate ventilation to minimize workplace exposure concentrations.[1][2][5][6]
Eye Protection Wear safety glasses with side shields or goggles. If dusty conditions are present, appropriate goggles are necessary. A faceshield or full-face protection is required if there is a potential for direct contact with dusts, mists, or aerosols.[3][6]
Hand Protection Handle with gloves that have been inspected prior to use.[7]
Skin and Body Protection A work uniform or laboratory coat should be worn.[3][6]
Hygiene Measures Provide eye flushing systems and safety showers close to the working place. Wash skin thoroughly after handling. Do not eat, drink, or smoke in handling areas. Wash contaminated clothing before reuse.[1][2][3][6]

Safe Handling and Disposal Protocol

Handling Procedures:

  • Preparation :

    • Ensure adequate ventilation in the designated handling area.[1][2][5]

    • Inspect all required PPE for integrity before use.

    • Keep the container of this compound closed when not in use.[1][3][6]

    • Take precautionary measures against static discharges.[1][3][6]

  • During Handling :

    • Avoid breathing dust.[1][6]

    • Do not swallow the substance.[1][2][6]

    • Avoid contact with eyes and prolonged or repeated contact with skin.[1][2][6]

    • Minimize dust generation and accumulation.[1][3][6]

    • Do not eat, drink, or smoke when using this product.[1][2][3][4]

  • Post-Handling :

    • Wash skin thoroughly with soap and water after handling.[1][2][3]

    • Properly remove and dispose of contaminated PPE.

Spill and Emergency Procedures:

  • Spills :

    • Use personal protective equipment.[2][4][6]

    • Sweep or vacuum up spillage and collect it in a suitable container for disposal.[4][6]

    • Avoid creating dust.[6][8]

    • Prevent further leakage or spillage if it is safe to do so.[4][6][8]

    • Local authorities should be advised if significant spillages cannot be contained.[4][6]

  • First Aid :

    • If Inhaled : Move the person to fresh air. Get medical attention if symptoms occur.[1][2][3][4]

    • In Case of Skin Contact : Wash with soap and water. Get medical attention if symptoms occur.[1][2][3][4]

    • In Case of Eye Contact : Rinse eyes well with water. Get medical attention if irritation develops and persists.[1][2][3][4]

    • If Swallowed : Call a doctor or poison control center if you feel unwell. Rinse the mouth.[1][2][3][4] Do NOT induce vomiting unless directed by medical personnel.[1][2][4]

Disposal Plan:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local regulations.[1][2][3][4]

  • Do not dispose of waste into the sewer.[2][4]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[2][4]

Workflow for Safe Handling of this compound

Fidaxomicin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures A Ensure Adequate Ventilation B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Weigh/Handle this compound in Ventilated Area B->C D Minimize Dust Generation C->D Spill Spill Occurs C->Spill Exposure Exposure Occurs C->Exposure E Clean Work Area D->E F Dispose of Waste in Approved Container E->F G Doff PPE F->G H Wash Hands Thoroughly G->H Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response Exposure_Response Follow First Aid Measures Exposure->Exposure_Response

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fidaxomicin
Reactant of Route 2
Reactant of Route 2
Fidaxomicin

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